molecular formula C4H3BrN2OS B2796361 4-Bromothiazole-2-carboxamide CAS No. 912639-91-9

4-Bromothiazole-2-carboxamide

Cat. No.: B2796361
CAS No.: 912639-91-9
M. Wt: 207.05
InChI Key: BZULRTZCBCPPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromothiazole-2-carboxamide (CAS 912639-91-9) is a valuable brominated heterocyclic building block in organic synthesis and medicinal chemistry research. With the molecular formula C4H3BrN2OS and a molecular weight of 207.05 g/mol, it serves as a versatile precursor for the development of more complex thiazole-containing compounds . Thiazole-2-carboxamide derivatives have demonstrated significant potential in pharmaceutical research. For instance, structurally similar compounds have been identified as potent tyrosinase inhibitors, showing promise as candidates for skin-whitening cosmetic ingredients, with in vivo activity comparable to established agents like thiamidol . Furthermore, analogous 2-phenylthiazole-4-carboxamide derivatives have been synthesized and evaluated for their cytotoxic activity, exhibiting promising results as anticancer agents against various human cancer cell lines, including breast and colorectal cancers . The bromine atom at the 4-position of the thiazole ring makes this compound a suitable substrate for further cross-coupling reactions, enabling the exploration of structure-activity relationships. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,3-thiazole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2OS/c5-2-1-9-4(7-2)3(6)8/h1H,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZULRTZCBCPPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912639-91-9
Record name 4-bromo-1,3-thiazole-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-1,3-thiazole-2-carboxamide (CAS: 912639-91-9) is a privileged heterocyclic building block extensively utilized in modern drug discovery and agrochemical development. Its structural architecture offers a dual-modality functionalization platform: the highly electrophilic C4-bromine atom serves as an ideal handle for transition-metal-catalyzed cross-coupling, while the C2-carboxamide moiety provides critical hydrogen-bond donor/acceptor interactions necessary for target protein binding. This whitepaper details the physicochemical profiling, mechanistic causality of its synthesis, and self-validating protocols for its application in advanced organic synthesis.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline properties of 4-Bromo-1,3-thiazole-2-carboxamide is critical for predicting its behavior in complex reaction matrices. The compound exhibits high thermal stability and distinct polarity driven by the carboxamide group.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
CAS Number 912639-91-9
Molecular Formula C₄H₃BrN₂OS
Molecular Weight 207.05 g/mol
Boiling Point ~347.4 °C (at 760 mmHg)
Physical Form Off-white solid
Purity Standard ≥96%
Key Reactive Centers C4 (Electrophilic, Pd-coupling), C2 (H-bonding, Amidation)

Data sourced from .

Synthetic Methodologies & Mechanistic Causality

The Causality of Regioselective Synthesis

The electronic nature of the 1,3-thiazole ring dictates its reactivity. According to bond dissociation energy (BDE) studies, the C2 position is highly electron-deficient (being α to two heteroatoms), making it the most reactive site for nucleophilic attack or oxidative addition 1. However, by utilizing a precursor where the C2 position is already occupied by an ester or carboxamide, synthetic chemists force reactivity to the C4 position. The C4-Br bond is sufficiently activated by the electron-withdrawing nature of the adjacent nitrogen, allowing for efficient downstream transformations.

Protocol 1: Synthesis via Amidation of Ethyl 4-bromothiazole-2-carboxylate

The most atom-economical and reliable route to synthesize 4-Bromo-1,3-thiazole-2-carboxamide is the direct amidation of its ester precursor, ethyl 4-bromothiazole-2-carboxylate2.

  • Causality of Choice: Utilizing an ester precursor avoids the harsh conditions associated with activating a carboxylic acid (e.g., using SOCl₂), which frequently leads to the degradation of the sensitive thiazole ring. The C2-ester is highly activated toward nucleophilic acyl substitution due to the adjacent electronegative nitrogen.

  • Self-Validating System: The reaction is driven to completion by the thermodynamic stability and insolubility of the resulting carboxamide in cold methanol, allowing precipitation to act as an auto-purification mechanism.

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 equivalent of ethyl 4-bromothiazole-2-carboxylate in anhydrous methanol (0.5 M concentration) under an inert argon atmosphere.

  • Reagent Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly introduce a 7N solution of anhydrous ammonia in methanol (5.0 equivalents). Causality: Cooling prevents the exothermic degradation of the ester and minimizes the volatility of ammonia, ensuring a high effective concentration of the nucleophile.

  • Propagation: Allow the reaction to warm to room temperature (20–25 °C) and stir for 12 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate eluent. The disappearance of the high-Rf ester spot and the appearance of a strongly UV-active, low-Rf spot confirms total conversion.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess ammonia. Triturate the resulting crude solid with cold diethyl ether, filter, and dry under high vacuum at 40 °C.

SynthesisWorkflow Start Ethyl 4-bromothiazole -2-carboxylate Amidation Amidation Reaction NH3 in MeOH, 0°C to RT Start->Amidation Monitoring TLC Monitoring (Self-Validation) Amidation->Monitoring Purification Filtration & Recrystallization Monitoring->Purification Product 4-Bromo-1,3-thiazole -2-carboxamide Purification->Product

Caption: Workflow for the amidation of ethyl 4-bromothiazole-2-carboxylate to the target carboxamide.

Pharmacological Applications & Drug Development

4-Bromo-1,3-thiazole-2-carboxamide is a cornerstone in the synthesis of biologically active molecules. Recent advances have highlighted its utility in developing potent anti-tubercular compounds targeting the M. tuberculosis H37Rv strain 3. Furthermore, the thiazole-carboxamide motif is frequently integrated into kinase inhibitors, where the carboxamide nitrogen acts as a crucial hinge-binding hydrogen bond donor within the ATP-binding pocket of kinases.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

To elaborate the C4 position, palladium-catalyzed Suzuki-Miyaura cross-coupling is employed.

  • Causality of Ligand Choice: Thiazoles are notorious for acting as strong σ-donors, which can poison traditional palladium catalysts by forming stable, unreactive bis-thiazole Pd(II) complexes. To circumvent this, bulky, electron-rich biaryl phosphine ligands like EPhos or BrettPhos must be used. These ligands create a sterically demanding environment around the Pd center, preventing the coordination of a second thiazole molecule and accelerating the reductive elimination step4.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask, combine 4-Bromo-1,3-thiazole-2-carboxamide (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and EPhos ligand (10 mol%).

  • Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Subject the flask to three rigorous freeze-pump-thaw cycles. Causality: Oxygen must be strictly excluded to prevent the homocoupling of the boronic acid and the premature oxidation of the Pd(0) active species.

  • Reaction: Heat the mixture to 90 °C for 8 hours under argon.

  • Self-Validation (NMR): Following aqueous workup and column chromatography, validate the product formation via ¹H NMR. The distinct C5-H thiazole proton singlet of the starting material (typically ~7.8 ppm) will shift, and new aromatic multiplets corresponding to the coupled aryl group will appear, confirming successful C-C bond formation.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C4-Br Bond Cleavage) Pd0->OxAdd 4-Bromo-1,3-thiazole- 2-carboxamide PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet PdII_Ar Diaryl Pd(II) Complex Ar-Pd-Ar' TransMet->PdII_Ar Aryl-B(OH)2 RedElim Reductive Elimination (Product Formation) PdII_Ar->RedElim RedElim->Pd0 Regenerates Catalyst

Caption: Pd-catalyzed Suzuki-Miyaura cross-coupling cycle for 4-Bromo-1,3-thiazole-2-carboxamide.

References

  • Sigma-Aldrich. "4-Bromothiazole-2-carboxamide | 912639-91-9." MilliporeSigma.
  • EvitaChem. "Ethyl 4-bromothiazole-2-carboxylate (EVT-1681416) | 959755-96-5." EvitaChem Catalog.
  • National Institutes of Health (NIH). "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." PMC.
  • SciSpace. "Mechanistic Insight Leads to a Ligand Which Facilitates the Palladium-Catalyzed Formation of 2-(Hetero)Arylaminooxazoles and 4-(Hetero)arylaminothiazoles." SciSpace Literature.
  • Royal Society of Chemistry (RSC). "Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds." RSC Advances.

Sources

Introduction: The 4-Bromothiazole Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Bromothiazole Scaffolds

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of natural products and clinically approved drugs.[1][2][3][4] This five-membered heterocycle, containing both sulfur and nitrogen, offers a unique combination of electronic properties and hydrogen bonding capabilities, making it a versatile scaffold for engaging with diverse biological targets.[2] The introduction of a bromine atom at the 4-position of the thiazole ring creates the 4-bromothiazole scaffold, a moiety that has garnered significant interest in drug discovery. The bromine atom is not merely a placeholder; its electron-withdrawing nature can significantly alter the electronic distribution of the thiazole ring, and it can participate in halogen bonding—a crucial non-covalent interaction for enhancing ligand-protein binding affinity and selectivity.[1] Consequently, derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting properties.[5][6][7] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-bromothiazole derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthetic Strategies: Accessing the 4-Bromothiazole Scaffold

The generation of a diverse library of 4-bromothiazole analogs is fundamental to any SAR campaign. The classical Hantzsch thiazole synthesis remains a widely used and robust method. This typically involves the condensation of an α-haloketone with a thioamide. For 4-bromothiazole derivatives, a common strategy involves using a p-bromo-substituted acetophenone as a starting material.[6] More contemporary approaches have also been developed to improve efficiency and yield, including microwave-assisted synthesis.[8]

A generalized workflow for synthesizing 4-(4-bromophenyl)-thiazol-2-amine derivatives, a class with significant biological activity, is presented below.[6]

G cluster_synthesis General Synthetic Workflow A p-Bromoacetophenone D Intermediate: 4-(4-bromophenyl)thiazol-2-amine A->D B Thiourea B->D C Iodine (Catalyst) C->D Reflux F Target Schiff Base: Final 4-Bromothiazole Derivative D->F E Aromatic Aldehyde E->F Reaction

Caption: General workflow for synthesizing 4-bromothiazole derivatives.

Experimental Protocol: Synthesis of 4-(4-bromophenyl)thiazol-2-amine Intermediate

This protocol describes the initial step in creating a library of 4-bromothiazole-based Schiff bases.[6]

  • Reactant Mixture: Combine p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) in a round-bottom flask.

  • Reflux: Heat the mixture under reflux for 11–12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Cooling and Washing: Once the reaction is complete, cool the mixture to room temperature. Wash the resulting solid with diethyl ether to remove any unreacted p-bromoacetophenone.

  • Neutralization: Treat the solid with a concentrated ammonia solution until the mixture is alkaline to precipitate the free base.

  • Isolation and Purification: Filter the resulting crude product, wash it thoroughly with water, and dry it. Recrystallize the solid from ethanol to yield the pure intermediate, 4-(4-bromophenyl)thiazol-2-amine.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-bromothiazole derivatives is exquisitely sensitive to the nature and position of substituents. The following sections dissect the SAR based on therapeutic application.

Anticancer Activity

The 4-bromothiazole scaffold is a promising framework for the development of novel anticancer agents, with activity demonstrated against various cancer cell lines, including breast adenocarcinoma (MCF7).[6]

Key SAR Insights:

  • Position 2 Substitutions: The 2-amino group is a critical anchor. Derivatization of this amine into Schiff bases via reaction with various aromatic aldehydes has proven to be a highly effective strategy for generating potent anticancer compounds.[6]

  • Aromatic Substitutions on the Schiff Base: The nature of the aromatic aldehyde used for Schiff base formation is a major determinant of activity.

    • Electron-Donating Groups: Substituents like hydroxyl (-OH) and methoxy (-OCH3) on the aromatic ring often lead to the most potent compounds. For example, a 4-hydroxy-3-methoxybenzylidene substituent on the 2-amino group resulted in the most active compound in one series against the MCF7 cell line.[6]

    • Positional Effects: The position of these substituents is crucial. Para and meta substitutions on the aromatic ring tend to enhance anticancer activity more than ortho substitutions.[6]

  • The 4-(4-bromophenyl) Group: The presence of the bromophenyl group at position 4 of the thiazole ring is a consistent feature in active compounds, suggesting its importance for target engagement, possibly through hydrophobic or halogen bonding interactions.[6]

Caption: Key SAR principles for the anticancer activity of 4-bromothiazoles.

Data Summary: Anticancer Activity of 4-(4-bromophenyl)-thiazol-2-amine Derivatives

Compound IDSchiff Base Aromatic SubstituentActivity vs. MCF7 Cell Line
p2 4-Hydroxy-3-methoxyMost Active
p3 4-ChloroActive
p4 4-HydroxyActive
p6 2-HydroxyActive
Standard 5-FluorouracilReference Drug

Note: This table is a qualitative summary based on findings reported in the literature.[6]

Antimicrobial Activity

Many of the same structural features that confer anticancer activity also impart significant antimicrobial properties. Several 4-(4-bromophenyl)-thiazol-2-amine derivatives exhibit promising activity comparable to standard drugs like norfloxacin (antibacterial) and fluconazole (antifungal).[6]

Key SAR Insights:

  • Schiff Base Moiety: As with anticancer activity, the formation of a Schiff base at the 2-amino position is critical.

  • Aromatic Substituents:

    • Halogens: Aromatic rings on the Schiff base bearing a halogen, such as a 4-chloro substituent, show strong antimicrobial activity.[6]

    • Hydroxyl Groups: The presence of hydroxyl groups (e.g., 4-hydroxy or 2-hydroxy) also contributes positively to antimicrobial efficacy.[6]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl nucleus attached directly to the thiazole ring is a known strategy for enhancing antibacterial activity.[6]

Enzyme Inhibition

4-Bromothiazole derivatives have been identified as inhibitors of various enzymes, demonstrating the scaffold's versatility.

  • Kinase Inhibition: A related compound, 4-Bromo-6-methylbenzo[d]thiazole, shows moderate inhibitory activity against kinases such as CK2 and GSK3β.[5] This suggests that the core benzothiazole structure, which shares features with the 4-bromothiazole scaffold, is amenable to kinase binding. The data indicates a degree of selectivity, with no significant inhibition of the protease Cathepsin B, highlighting the potential for developing selective kinase inhibitors.[5] The substitutions on the thiazole core are critical, as the simple 2-aminobenzothiazole is largely inactive.[5]

  • Elastase Inhibition: A more complex derivative, (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, was found to be a potent inhibitor of elastase with an IC50 value of 1.21 µM.[9]

    • Key Structural Features: Molecular docking and X-ray analysis revealed that the quinoline and iminothiazoline moieties are crucial for binding.[9] Specific interactions, including C–H···N and C–H···O hydrogen bonds and π–π stacking interactions, anchor the molecule in the enzyme's active site.[9] This highlights the importance of incorporating larger, rigid, and multi-ring systems to achieve high-affinity enzyme inhibition.

Data Summary: Enzyme Inhibitory Activity

CompoundTarget EnzymeIC50 (µM)
4-Bromo-6-methylbenzo[d]thiazoleCK21.8
4-Bromo-6-methylbenzo[d]thiazoleGSK3β5.2
(Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamideElastase1.21

Source: Data compiled from multiple studies.[5][9]

Standardized Assay Methodologies

To ensure the reproducibility and comparability of SAR data, standardized experimental protocols are essential.

Protocol: In Vitro Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of test compounds.[10]

  • Cell Seeding: Plate cells (e.g., MCF7) in a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Expose the cells to various concentrations of the 4-bromothiazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value of each compound.

A Seed cells in 96-well plate B Incubate 24h A->B C Treat with 4-bromothiazole compounds B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 4h E->F G Remove medium, add DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Sources

Navigating Thiazole Isomerism in Drug Discovery: A Technical Guide to 4-Bromothiazole-2-carboxamide vs. 2-Bromothiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently observe drug discovery programs stall due to a fundamental misunderstanding of heteroaryl halide reactivity. When working with thiazolecarboxamides—a privileged scaffold in medicinal chemistry—the positional isomerism of the bromine atom and the carboxamide group dictates not only the synthetic strategy but also the biological target space.

This whitepaper provides an in-depth technical analysis of two critical building blocks: 4-Bromothiazole-2-carboxamide [1] and 2-Bromothiazole-4-carboxamide . By examining their electronic profiles, we will establish the causality behind their divergent reactivities and outline self-validating experimental workflows for their functionalization.

Electronic Profiling and Causality in Reactivity

The thiazole ring is a highly polarized heterocycle. The electronegativity of the nitrogen and sulfur atoms creates a distinct electron density gradient across the ring, fundamentally altering the bond dissociation energy and electrophilicity of any attached halogens.

2-Bromothiazole-4-carboxamide (C2-Halogenated)

In this isomer, the bromine is located at the C2 position, flanked directly by the nitrogen and sulfur atoms. This renders the C2 carbon highly electron-deficient (imine-like).

  • Causality in Reactivity: The extreme electrophilicity at C2 lowers the activation energy required to form a Meisenheimer complex. Consequently, this isomer readily undergoes Nucleophilic Aromatic Substitution (SNAr) with amines, thiols, and alkoxides without the need for transition-metal catalysis[2]. When subjected to Pd-catalyzed cross-coupling, the oxidative addition at C2 is exceptionally rapid.

4-Bromothiazole-2-carboxamide (C4-Halogenated)

Here, the bromine is at the C4 position, and the carboxamide is at C2. The C4 position is significantly less electron-deficient than C2.

  • Causality in Reactivity: Because SNAr at the C4 position is thermodynamically unfavorable, functionalization relies almost exclusively on Transition-Metal Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Stille, or Negishi couplings)[3]. The C2-carboxamide group often serves as a critical hydrogen bond donor/acceptor in the final drug molecule, mimicking peptide bonds in kinase hinge-binding regions[4].

Quantitative Data and Physicochemical Properties

The following table summarizes the key physicochemical differences and application profiles of the two isomers to guide building-block selection.

Property4-Bromothiazole-2-carboxamide2-Bromothiazole-4-carboxamide
CAS Number 912639-91-9[1]848501-94-0
Molecular Formula C4H3BrN2OSC4H3BrN2OS
Molecular Weight 207.05 g/mol 207.05 g/mol
Halogen Position C4 (Moderate electrophilicity)C2 (High electrophilicity)
Primary Reaction Mode Pd-Catalyzed Cross-CouplingSNAr, Pd-Catalyzed Cross-Coupling
Key Biological Targets c-Met Kinase[4], Tyrosinase[5]IMPDH[6], E-cadherin stabilizers[7]

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The choice of reagents is explicitly linked to the electronic nature of the specific isomer.

Protocol A: Suzuki-Miyaura Coupling of 4-Bromothiazole-2-carboxamide

Targeting C4 functionalization via Palladium catalysis.

  • Preparation: In a flame-dried Schlenk tube, combine 4-Bromothiazole-2-carboxamide (1.0 equiv), an arylboronic acid (1.2 equiv), and

    
     (2.5 equiv).
    
  • Catalyst Addition: Add

    
     (0.05 equiv).
    
    • Causality: The large bite angle of the dppf ligand accelerates the reductive elimination step, which is often the bottleneck when coupling electron-rich aryl groups to the C4 position of thiazoles.

  • Solvent System: Degas a mixture of 1,4-Dioxane and

    
     (4:1 v/v) and add to the tube.
    
    • Causality: Water is strictly required to dissolve the inorganic base and hydroxylate the boronic acid, forming the reactive boronate species necessary for transmetalation.

  • Reaction: Heat the mixture at 90°C for 12 hours under a nitrogen atmosphere.

  • Validation: Monitor via LC-MS. The disappearance of the 207/209 m/z isotopic doublet confirms the complete consumption of the starting bromide.

Protocol B: Metal-Free SNAr Amination of 2-Bromothiazole-4-carboxamide

Targeting C2 functionalization via nucleophilic attack.

  • Preparation: Dissolve 2-Bromothiazole-4-carboxamide (1.0 equiv) in anhydrous DMF (0.2 M concentration).

    • Causality: The polar aprotic nature of DMF stabilizes the negatively charged Meisenheimer complex intermediate, significantly accelerating the SNAr pathway.

  • Nucleophile Addition: Add a primary or secondary aliphatic amine (e.g., morpholine) (1.5 equiv).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It scavenges the HBr generated during the substitution, preventing the protonation and subsequent deactivation of the incoming nucleophilic amine.

  • Reaction: Stir at 80°C for 6 hours.

  • Validation: Quench with water. The precipitation of the product (or extraction into EtOAc) followed by

    
     NMR will show the disappearance of the amine N-H proton and the upfield shift of the thiazole C5 proton, validating successful C2 substitution.
    

Therapeutic Applications and Target Engagement

The positional difference of the carboxamide group dictates how the final molecule interacts with biological targets.

  • 4-Substituted-thiazole-2-carboxamides: The C2-carboxamide is highly effective at forming bidentate hydrogen bonds. This motif is heavily utilized in the design of c-Met kinase inhibitors (where it binds to the kinase hinge region)[4] and Tyrosinase inhibitors (where it interacts with the binuclear copper active site)[5]. It is also a privileged scaffold for anti-mycobacterial agents[8].

  • 2-Substituted-thiazole-4-carboxamides: The C4-carboxamide is a known bioisostere for the nicotinamide moiety. Consequently, these derivatives are heavily utilized in the synthesis of Tiazofurin analogues , which act as potent inhibitors of Inosine Monophosphate Dehydrogenase (IMPDH), leading to the induction of differentiation in leukemia cells[6]. They also show promise as anti-tumor agents targeting MCF7 cell lines[9].

Visualizing Divergent Pathways

The following diagram maps the divergent synthetic reactivity and downstream therapeutic applications of the two isomers based on their electronic profiles.

Thiazole_Isomers cluster_4bromo 4-Bromothiazole-2-carboxamide (C4-Halogenated) cluster_2bromo 2-Bromothiazole-4-carboxamide (C2-Halogenated) NodeA1 C4-Br Reactivity (Moderate Electrophile) NodeA2 Pd-Catalyzed Cross-Coupling (Suzuki, Stille) NodeA1->NodeA2 Pd(0), Base NodeA3 Target: c-Met Kinase & Tyrosinase Inhibitors NodeA2->NodeA3 Lead Optimization NodeB1 C2-Br Reactivity (Highly Activated Electrophile) NodeB2 SNAr Amination & Rapid Oxidative Addition NodeB1->NodeB2 Nucleophile or Pd(0) NodeB3 Target: IMPDH Inhibitors (Tiazofurin Analogues) NodeB2->NodeB3 Bioisosteric Replacement

Divergent reactivity and therapeutic targeting pathways of thiazolecarboxamide isomers.

References

  • Lu, X., et al. "Medicinal chemistry strategies for the development of kinase inhibitors targeting point mutations." Journal of Medicinal Chemistry, 2020. Available at: [Link]

  • Lesiak, K., et al. "Synthesis of nonhydrolyzable analogues of thiazole-4-carboxamide and benzamide adenine dinucleotide..." Journal of Medicinal Chemistry, 1997. Available at: [Link]

  • Zou, W., et al. "Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation." RSC Medicinal Chemistry, 2024. Available at: [Link]

  • Chakraborti, A. K., et al. "N-Arylalkylbenzo[d]thiazole-2-carboxamides as anti-mycobacterial agents: Design, new methods of synthesis and biological evaluation." Medicinal Chemistry Communications, 2014. Available at: [Link]

  • Prasanna, B., et al. "Synthesis of hetero aryl amides from hetero aryl halides in one pot synthesis." Heterocyclic Letters, 2017. Available at: [Link]

  • Wang, H., et al. "Synthesis and Evaluation of Biological Properties of 2-Amino-thiazole-4-carboxamides: Amide Linkage Analogues of Pretubulysin." Chemical and Pharmaceutical Bulletin (J-Stage), 2020. Available at: [Link]

Sources

4-Bromothiazole-2-carboxamide: Physicochemical Profiling and Synthetic Methodologies in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the success of downstream lead optimization. 4-Bromothiazole-2-carboxamide (CAS: 912639-91-9) has emerged as a privileged scaffold. Its unique molecular architecture—combining a highly reactive electrophilic center (the 4-bromo substituent) with a rigid, polar hydrogen-bonding network (the 2-carboxamide group)—makes it an indispensable intermediate for synthesizing complex enzyme inhibitors and antiviral agents.

This technical guide deconstructs the physicochemical properties of 4-Bromothiazole-2-carboxamide, explains the causality behind its synthetic utility, and provides field-validated protocols for its integration into drug discovery workflows.

Molecular Architecture and Physicochemical Profiling

Understanding the exact molecular weight and formula of 4-Bromothiazole-2-carboxamide is critical for stoichiometric precision and analytical validation during synthesis.

The molecular formula is C₄H₃BrN₂OS , yielding a molecular weight of 207.05 g/mol [1].

Mechanistic Insight into Mass Distribution: The heavy bromine atom (atomic mass ~79.9 u) accounts for approximately 38.6% of the compound's total mass. This is not merely a structural artifact; it is a deliberate synthetic design. The highly polarized C-Br bond at the 4-position possesses an optimal bond dissociation energy for oxidative addition by low-valent transition metals (e.g., Pd(0)). Furthermore, the natural 1:1 isotopic abundance of ⁷⁹Br and ⁸¹Br provides a distinct M and M+2 doublet (m/z 207 and 209) in mass spectrometry, serving as an intrinsic analytical tracer during reaction monitoring [2].

Table 1: Quantitative Physicochemical Data
ParameterValueScientific Implication
IUPAC Name 4-bromo-1,3-thiazole-2-carboxamideDefines the regiochemistry critical for selective coupling.
CAS Number 912639-91-9Unique global identifier for procurement and safety tracking.
Molecular Formula C₄H₃BrN₂OSDictates stoichiometric calculations for synthesis.
Molecular Weight 207.05 g/mol High halogen mass fraction; requires precise weighing.
Boiling Point 347.4 ± 34.0 °C (at 760 mmHg)Indicates high thermal stability, allowing for heated reactions.
Storage Temperature 2-8 °CPrevents slow degradation or hydrolysis of the primary amide.

Strategic Applications in Medicinal Chemistry

The structural dichotomy of 4-Bromothiazole-2-carboxamide allows it to act as a dual-purpose pharmacophore and synthetic intermediate.

  • Factor XIIa Inhibitors (Antithrombotics): The 4-bromo position is utilized as an anchor point for Sonogashira cross-coupling to attach functionalized alkynes. The resulting compounds target the S1 pocket of Factor XIIa, offering antithrombotic efficacy without elevating bleeding risks [3].

  • HBV Therapeutics: Used as a core building block to synthesize fused-ring compounds that significantly reduce Hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) levels in infected hepatocytes [4].

  • Anti-Tuberculosis Agents: The thiazole core is a recognized privileged scaffold against Mycobacterium tuberculosis. The carboxamide group can be further derivatized to optimize the therapeutic index and metabolic stability [5].

G Core 4-Bromothiazole-2-carboxamide (C4H3BrN2OS) Coupling Pd-Catalyzed Cross-Coupling (C-Br Activation) Core->Coupling Position 4 Amide Amide Modification (H-Bonding Network) Core->Amide Position 2 FXIIa Factor XIIa Inhibitors (Antithrombotics) Coupling->FXIIa HBV HBV Therapeutics (Antivirals) Coupling->HBV TB Anti-Tuberculosis Agents (Antibiotics) Amide->TB

Fig 1: Synthetic divergence of 4-Bromothiazole-2-carboxamide in drug discovery.

Experimental Workflow: Palladium-Catalyzed Sonogashira Cross-Coupling

To demonstrate the practical application of this compound, below is a self-validating, step-by-step methodology for a standard Sonogashira cross-coupling reaction using 4-Bromothiazole-2-carboxamide and a generic terminal alkyne [3].

Step-by-Step Protocol & Causality

Step 1: Reagent Assembly

  • Action: Dissolve 4-Bromothiazole-2-carboxamide (1.0 equiv, ~207 mg, 1.0 mmol) and the terminal alkyne (1.1 equiv) in 10 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Causality: Anhydrous conditions prevent the competitive hydrolysis of the sensitive palladium intermediate. DMF is selected because its high dielectric constant ensures complete solvation of the polar carboxamide moiety, which is notoriously insoluble in non-polar solvents.

Step 2: Base Addition

  • Action: Add Triethylamine (Et₃N, 2.5 equiv) to the solution.

  • Causality: Et₃N serves a dual mechanistic purpose. It acts as a mild base to deprotonate the terminal alkyne (facilitating copper acetylide formation) and acts as an acid scavenger to neutralize the HBr byproduct generated during the catalytic cycle, preventing the degradation of the thiazole ring.

Step 3: Catalyst Loading

  • Action: Under a strict nitrogen (N₂) atmosphere, add CuI (0.2 equiv) and Pd(PPh₃)₂Cl₂ (0.1 equiv).

  • Causality: CuI accelerates the reaction via the in-situ formation of a highly nucleophilic copper acetylide (the "Sonogashira co-catalysis" effect). This intermediate rapidly undergoes transmetalation with the oxidative addition complex formed by the palladium catalyst and the 4-bromo position of the thiazole.

Step 4: Execution and Analytical Validation

  • Action: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progression via LC-MS.

  • Self-Validation System: The reaction is definitively complete when the distinct m/z 207/209 doublet (representing the ⁷⁹Br/⁸¹Br isotopes of the starting material) is entirely consumed and replaced by the singular mass peak of the desired coupled product.

Step 5: Workup and Purification

  • Action: Quench the reaction with water, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and purify via silica gel column chromatography.

Workflow Step1 1. Reagent Assembly Core + Alkyne + DMF Step2 2. Catalyst Addition Pd(PPh3)2Cl2 + CuI + Et3N Step1->Step2 Step3 3. Reaction Execution Stir under N2 Step2->Step3 Step4 4. Quench & Extract Ethyl Acetate / Water Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Fig 2: Standardized Sonogashira cross-coupling workflow for 4-Bromothiazole-2-carboxamide.

Safety, Handling, and GHS Classification

As with all halogenated heterocycles, strict adherence to safety protocols is required. The compound's low molecular weight and moderate lipophilicity allow for rapid biological absorption. The electrophilic nature of the bromo-thiazole system can interact with nucleophilic residues in epidermal proteins, leading to irritation [1].

Table 2: Hazard Identification (GHS)
Hazard CodeDescriptionMitigation Protocol
H302 Harmful if swallowedDo not eat/drink in the lab. Wash hands thoroughly after handling.
H315 Causes skin irritationWear nitrile protective gloves and impervious laboratory clothing.
H319 Causes serious eye irritationUtilize safety goggles with side-shields. Ensure access to an eye-wash station.
H335 May cause respiratory irritationHandle exclusively within a certified chemical fume hood (P271).

Storage Directive: Store tightly sealed in a cool, well-ventilated area at 2-8°C to prevent degradation. Keep away from strong oxidizing and reducing agents [6].

References

  • Patent WO 2015/074064 - Intermediate 25: 4-bromo-N-methylthiazole-2-carboxamide. Googleapis Patents. Available at: [Link]

  • CN114258392A - Enzyme inhibitors. Google Patents.
  • WO2020221074A1 - Compound containing fused ring, use thereof and pharmaceutical composition containing same. Google Patents.
  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC (National Institutes of Health). Available at:[Link]

Engineering Heterocyclic Amide Scaffolds for Fragment-Based Drug Design: A Technical Guide to Hit-to-Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-Based Drug Design (FBDD) has revolutionized the discovery of novel therapeutics by prioritizing high-quality, low-molecular-weight chemical starting points. The success of any FBDD campaign is intrinsically linked to the physicochemical properties of the screening library. Among the most privileged structural motifs are heterocyclic amides . These scaffolds offer a unique combination of rigid vectorality, metabolic stability, and diverse electrostatic profiles, making them ideal starting points for structure-based fragment growing.

This whitepaper provides an in-depth technical analysis of heterocyclic amide scaffolds in FBDD. It details the physicochemical rationale behind their selection, self-validating experimental workflows for screening, and proven hit-to-lead optimization strategies backed by quantitative data.

The Physicochemical Rationale: Why Heterocyclic Amides?

In FBDD, fragments must form high-quality, directional interactions with the target protein to overcome the entropic penalty of binding. Heterocyclic amides are ubiquitous in marketed drugs and fragment libraries because they provide a highly efficient pharmacophore (1)[1].

  • The Amide Bond (Rigidity & Directionality): The partial double-bond character of the amide C-N bond enforces a planar geometry. This rigidity reduces the conformational entropy lost upon protein binding. Furthermore, the amide acts as a bidentate interaction hub: the carbonyl oxygen is a strong hydrogen-bond acceptor, while the N-H (in primary/secondary amides) is a directional hydrogen-bond donor.

  • The Heterocycle (Electrostatics & Solubility): Unlike highly lipophilic carbocycles (e.g., phenyl rings), heterocycles (such as isoxazoles, pyrazoles, and pyridines) introduce heteroatoms that lower the partition coefficient (cLogP) and improve aqueous solubility. This is a critical causality in library design: high solubility prevents the aggregation-based false positives that plague high-concentration fragment screening.

  • Metabolic Stability: Amides are significantly more resistant to plasma esterases than their ester counterparts, ensuring that optimized leads maintain favorable in vivo half-lives.

Pharmacophore Core Heterocyclic Amide Core Rigid Vector Het Heterocycle Pi-Stacking & Dipole Core->Het Amide Amide Bond H-Bond Donor/Acceptor Core->Amide Sub Substituent (R-group) Hydrophobic Pocket Amide->Sub Fragment Growing

Fig 3. Logical deconstruction of the heterocyclic amide pharmacophore in fragment growing.

Library Design: Strict Adherence to the "Rule of 3"

To ensure that fragments can be effectively grown into lead-like molecules without exceeding optimal physicochemical boundaries, fragment libraries are curated using the "Rule of 3" (Ro3). Heterocyclic amides are perfectly suited for Ro3 compliance, allowing medicinal chemists to maximize Ligand Efficiency (LE), a critical metric for optimizing soluble epoxide hydrolase inhibitors and other targets (2)[2].

Table 1: Physicochemical Boundaries for FBDD vs. Traditional HTS
ParameterFragment "Rule of 3" (Ro3)Lead-like "Rule of 5" (Ro5)Rationale for FBDD Constraint
Molecular Weight (Da) ≤ 300≤ 500Leaves "room" to add functional groups (growing) without violating Ro5.
cLogP (Lipophilicity) ≤ 3≤ 5Ensures high aqueous solubility required for high-concentration screening.
H-Bond Donors ≤ 3≤ 5Prevents excessive desolvation penalties upon target binding.
H-Bond Acceptors ≤ 3≤ 10Limits non-specific polar interactions and maintains membrane permeability.

Experimental Workflows: A Self-Validating System

Fragment screening requires orthogonal biophysical techniques because fragments exhibit low binding affinities (typically


 in the 

to

range). Relying solely on biochemical assays at these concentrations often leads to inner-filter effects or aggregation-based artifacts.
Step-by-Step Methodology 1: High-Concentration SPR Primary Screening

Surface Plasmon Resonance (SPR) is the gold standard for primary fragment screening because it detects direct, real-time biophysical binding and distinguishes true 1:1 kinetic interactions from non-specific aggregation.

  • Sensor Chip Preparation: Immobilize the target protein onto a CM5 dextran sensor chip via standard amine coupling (EDC/NHS). Block unreacted sites with 1M ethanolamine. Causality: Covalent tethering creates a highly stable surface capable of withstanding the thousands of high-concentration injections required in FBDD.

  • DMSO Calibration (Critical Self-Validation Step): Inject a series of 8 buffer solutions with varying DMSO concentrations (e.g., 1.0% to 5.0%). Causality: Fragments are dissolved in DMSO. Even a 0.1% mismatch between the running buffer and the sample causes massive bulk refractive index shifts. This calibration curve allows the software to subtract solvent-induced artifacts.

  • Fragment Injection: Inject heterocyclic amide fragments at a single high concentration (e.g.,

    
    ) in running buffer containing exactly 3% DMSO.
    
  • Control Validation: Include a known positive control inhibitor and a negative control (a structurally similar but non-binding fragment) every 48 injections. Causality: This self-validates the assay by proving the protein remains actively folded and the baseline is stable throughout the run.

  • Affinity Determination: For hits exhibiting a square-wave kinetic profile, perform multi-cycle kinetics (injecting a series from

    
     to 
    
    
    
    ) to calculate the steady-state
    
    
    .

FBDD_Workflow Lib Fragment Library (Rule of 3) Screen Primary Screening (SPR / TSA) Lib->Screen High Conc. Xray Structural Validation (X-ray Soaking) Screen->Xray Hit Triage Grow Fragment Growing (Amide Coupling) Xray->Grow SBDD Lead Lead Compound (Optimized IC50) Grow->Lead ADMET

Fig 1. Fragment-based drug design workflow emphasizing structure-based fragment growing.

Step-by-Step Methodology 2: X-Ray Crystallographic Fragment Soaking

Once validated by SPR, fragments must be mapped structurally to guide the hit-to-lead process.

  • Apo-Protein Crystallization: Grow high-diffracting apo-protein crystals using sitting-drop vapor diffusion.

  • Solvent Tolerance Testing: Transfer test crystals into drops containing 5%, 10%, and 15% DMSO. Causality: Because fragments have low affinity, they must be soaked at high concentrations (

    
    ), requiring high DMSO concentrations. Determining the maximum tolerated DMSO prevents crystal lattice destruction.
    
  • Fragment Soaking: Prepare a

    
     fragment stock in DMSO. Add directly to the crystallization drop to achieve a final concentration of 
    
    
    
    . Incubate for 2 to 24 hours.
  • Cryoprotection & Freezing: Transfer the soaked crystal to a mother liquor supplemented with 20% glycerol. Causality: Glycerol acts as a cryoprotectant, preventing the formation of crystalline ice during flash-freezing in liquid nitrogen, which would otherwise diffract and obscure the protein's electron density map.

  • Data Collection: Collect diffraction data at a synchrotron source and solve the phase using molecular replacement to identify the fragment's binding pose.

Case Studies & Quantitative Data in Hit-to-Lead Optimization

The true power of the heterocyclic amide scaffold is realized during the structure-based fragment growing phase.

Case Study A: BET Bromodomain (BRD4) Inhibitors

In the development of BET inhibitors, researchers utilized an X-ray structure of a PROTAC bound to BRD2 to inspire the synthesis of JQ1-derived heterocyclic amides. The resulting compound, SJ1461, displayed excellent BRD4 affinity. Crystallography revealed that the heterocyclic amide moiety formed critical polar interactions with the AZ/BC loops (specifically Asn140 and Tyr139), significantly improving both the binding affinity and the overall pharmacokinetic drug-like features (3)[3].

BET_Pathway AcK Acetylated Histones (Chromatin) BRD4 BRD4 (BET Family) Reader Protein AcK->BRD4 Binds Onco Oncogene Transcription (e.g., c-Myc) BRD4->Onco Activates Inhibitor Heterocyclic Amide Inhibitor (e.g., SJ1461) Inhibitor->BRD4 Blocks BD1/BD2

Fig 2. BRD4 signaling pathway and targeted inhibition by heterocyclic amide fragments.

Case Study B: MNK1/2 Kinase Inhibitors

During the fragment-based discovery of MNK1/2 inhibitors, an initial hit containing a primary amide was optimized. By converting the primary amide into tertiary heterocyclic amides (such as N-methyl piperazine and morpholine derivatives), researchers achieved a 3–6-fold improvement in potency. Causality: The introduction of the non-planar morpholine ring disrupted flat crystal packing, drastically improving the aqueous solubility and cellular permeability of the lead compound (4)[4].

Case Study C: Pan-Janus Kinase (JAK) Inhibitors

In the pursuit of inhalable JAK inhibitors, early leads with large, planar heterocycles suffered from poor aqueous solubility and chemical instability. Truncating the larger heterocycles down to primary and methyl amides maintained the critical hydrogen-bonding interactions with the kinase hinge region while vastly improving solubility (up to


 in pH 7.4 buffer) and providing an excellent kinase selectivity profile (5)[5].
Table 2: Quantitative Hit-to-Lead Optimization Data
TargetInitial Fragment MotifFragment

Optimized Heterocyclic AmideLead

Key Optimization Rationale
BRD4 JQ1-derived primary amide

Thiadiazole derived amide (SJ1461)

Gained polar contacts with Asn140/Tyr139.
MNK1 Pyridine primary amide

Morpholine benzamide

Disrupted crystal packing; improved permeability.
JAK2 Large planar benzimidazole

Truncated methylamide

Maintained hinge H-bonds; improved solubility.

Conclusion

Heterocyclic amides are not merely structural conveniences; they are highly engineered biophysical tools. By offering a rigid vector for fragment growing, favorable electrostatics for solubility, and directional hydrogen bonding, these scaffolds allow medicinal chemists to efficiently navigate the hit-to-lead process. When paired with rigorous, self-validating biophysical screening protocols like SPR and X-ray crystallography, heterocyclic amides dramatically reduce attrition rates in early-stage drug discovery.

References

  • Wang, D., et al. "Design, Synthesis, and Antifungal Evaluation of Diverse Heterocyclic Hydrazide Derivatives as Potential Succinate Dehydrogenase Inhibitors.
  • "From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors." PMC - NIH.
  • "Medicinal chemistry approaches to target the MNK–eIF4E axis in cancer." PMC - NIH.
  • "Ligand Efficiency-Guided Lead Identification of Soluble Epoxide Hydrolase Inhibitors.
  • "Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhal." Kent Academic Repository.

Sources

Methodological & Application

Application Note: Synthesis of 4-bromothiazole-2-carboxamide from Ethyl 4-bromothiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-bromothiazole-2-carboxamide is a valuable building block in medicinal chemistry and drug discovery. The thiazole moiety is a key structural feature in numerous biologically active compounds, and the presence of a bromine atom and a carboxamide group provides versatile handles for further chemical modifications.[1][2] This application note provides a detailed protocol for the synthesis of 4-bromothiazole-2-carboxamide via the ammonolysis of its corresponding ethyl ester, ethyl 4-bromothiazole-2-carboxylate. The procedure is designed for researchers in synthetic and medicinal chemistry, offering a reliable method for accessing this important intermediate.

Reaction Principle and Mechanism

The conversion of an ester to a primary amide is achieved through a nucleophilic acyl substitution reaction with ammonia, a process known as ammonolysis.[3][4][5] The reaction proceeds via a tetrahedral intermediate, followed by the elimination of an alkoxide leaving group.[3][4]

The mechanism can be summarized in the following steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the ester.[3][5] This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

  • Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, forming a neutral tetrahedral intermediate.

  • Elimination of the Leaving Group: The lone pair on the nitrogen atom reforms the carbon-oxygen double bond, leading to the expulsion of the ethoxide (⁻OCH₂CH₃) leaving group.[3]

  • Deprotonation: The ethoxide ion, being a relatively strong base, deprotonates the newly formed protonated amide to yield the final 4-bromothiazole-2-carboxamide and ethanol as a byproduct.

While the alkoxy group is a better leaving group than the conjugate base of an amine, it is still considered a poor leaving group, which can make the aminolysis of esters less efficient than other methods like using acyl chlorides.[3] However, for this specific transformation, direct ammonolysis provides a straightforward and effective route.

Reaction Scheme:

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 4-bromothiazole-2-carboxamide.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
Ethyl 4-bromothiazole-2-carboxylate≥97%Various959755-96-5
Ammonia in Methanol (7N solution)AnhydrousVarious74-90-8 (NH3)
Dichloromethane (DCM)ACS GradeVarious75-09-2
Saturated Sodium Bicarbonate SolutionLaboratory GradeVarious144-55-8
Brine (Saturated NaCl Solution)Laboratory GradeVarious7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVarious7487-88-9
Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Magnetic stirrer and stir bar

  • Pressure-equalizing dropping funnel

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Safety Precautions

Ammonia is a toxic and corrosive gas with a pungent odor. [6][7] All manipulations involving ammonia or its solutions must be performed in a well-ventilated fume hood.[8][9] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene), must be worn at all times.[8][9][10] In case of inhalation, move to fresh air immediately.[9] For skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[9][10]

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add ethyl 4-bromothiazole-2-carboxylate (1.0 eq).

  • Addition of Ammonia Solution: In a fume hood, carefully add a 7N solution of ammonia in methanol (e.g., 10-20 eq) to the flask.

  • Reaction Conditions: Seal the flask and stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may take several hours to reach completion. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary, though this should be done with caution in a sealed vessel.

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess ammonia and methanol. c. Dissolve the resulting residue in dichloromethane (DCM). d. Transfer the DCM solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). f. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-bromothiazole-2-carboxamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.

Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: Ethyl 4-bromothiazole-2-carboxylate add_nh3 Add 7N NH3 in Methanol start->add_nh3 react Stir at Room Temperature (Monitor by TLC/HPLC) add_nh3->react concentrate1 Concentrate in vacuo react->concentrate1 dissolve Dissolve in DCM concentrate1->dissolve wash Wash with NaHCO3 & Brine dissolve->wash dry Dry over MgSO4 wash->dry concentrate2 Concentrate in vacuo dry->concentrate2 purify Recrystallization or Column Chromatography concentrate2->purify product Final Product: 4-bromothiazole-2-carboxamide purify->product

Caption: Workflow for the synthesis of 4-bromothiazole-2-carboxamide.

Characterization Data

The final product should be characterized to confirm its identity and purity.

Property Expected Value
Molecular Formula C₄H₃BrN₂OS
Molecular Weight 207.05 g/mol
Appearance Solid
Boiling Point 347.4 ± 34.0 °C at 760 mmHg
Purity (by HPLC) ≥96%
Storage Store at 4°C

Note: The boiling point is a calculated value and may not be experimentally practical due to potential decomposition at high temperatures.[11]

Troubleshooting

Issue Possible Cause(s) Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time- Low concentration of ammonia- Low reaction temperature- Allow the reaction to stir for a longer period.- Use a more concentrated solution of ammonia in methanol or consider using a sealed tube with heating.[12]- Gently warm the reaction mixture (e.g., 40-50 °C).
Low Yield - Incomplete reaction- Loss of product during work-up- Ensure the reaction has gone to completion before work-up.- Be careful during the extraction and washing steps to avoid loss of product into the aqueous layers.
Impure Product - Incomplete reaction- Side reactions- Optimize purification conditions (e.g., try different recrystallization solvents or a different eluent system for column chromatography).

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 4-bromothiazole-2-carboxamide from its ethyl ester. The described method is straightforward and utilizes readily available reagents, making it a practical choice for researchers in the field of medicinal and synthetic chemistry. Adherence to the safety precautions outlined is crucial for the safe execution of this procedure.

References

  • Esters Reaction with Amines – The Aminolysis Mechanism. (2020, February 24). Chemistry Steps. [Link]

  • Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. (2021, October 27). ACS Omega. [Link]

  • Formation of Amides From Esters. (n.d.). Master Organic Chemistry. [Link]

  • Ammonia Solution. (2021, June 23). IsoLab. [Link]

  • Working with Ammonium Hydroxide (NH₄OH): A Comprehensive Guide. (2024, October 27). Lab Manager. [Link]

  • Standard Operating Procedure: Ammonia. (2018, October 29). University of California, Santa Cruz. [Link]

  • Ammonia Hazards. (2014, September 4). The Safety Brief. [Link]

  • Converting Esters to Amides: "Aminolysis". (2021, October 22). YouTube. [Link]

  • Guidelines for the Safe Use of Ammonia. (2015, August 28). University of Pittsburgh. [Link]

  • What is the best procedure (solvent and technique) of converting an ester group to an amide group? (2014, August 10). ResearchGate. [Link]

  • Process of converting esters into amides. (1961).
  • How to make a primary amide. (2008, August 19). The Ley Way - Curly Arrow. [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. (2010, August 1). International Journal of ChemTech Research. [Link]

  • Electrochemistry Carboxylation of Bromothiazoles with CO2: An Environmentally Friendly Synthesis of Thiazole Carboxylic Acids. (2026, February 18). MDPI. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC. [Link]

Sources

Application Note: Optimized Aminolysis Protocols for Ethyl 4-Bromothiazole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Aminolysis protocol for ethyl 4-bromothiazole-2-carboxylate Audience: Researchers, scientists, and drug development professionals.

Introduction & Strategic Overview

Ethyl 4-bromothiazole-2-carboxylate (CAS: 959755-96-5) is a privileged scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and anti-infectives. The thiazole core serves as a bioisostere for pyridine or benzene rings, improving solubility and metabolic stability.

The molecule features two distinct electrophilic centers:

  • C2-Ester: Susceptible to nucleophilic acyl substitution (aminolysis/hydrolysis).

  • C4-Bromine: A handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), but also a potential site for unwanted Nucleophilic Aromatic Substitution (

    
    ) under harsh conditions.
    

The Challenge: Direct thermal aminolysis of heteroaromatic esters often requires high temperatures (>100°C) or large excesses of amine, which can lead to degradation of the sensitive C4-Br functionality or competing


 side reactions.

The Solution: This guide presents two validated pathways:

  • Method A (Robust): Two-step Hydrolysis-Coupling. Ideal for valuable, non-volatile, or sterically hindered amines.

  • Method B (Green/Direct): TBD-Catalyzed Aminolysis.[1] Ideal for simple primary/secondary amines and rapid library generation.

Reaction Mechanics & Pathway Selection[2]

The choice of method depends on the amine's nucleophilicity and the tolerance of the C4-Br bond to the reaction environment.

Reaction Scheme

Decision Matrix
FeatureMethod A: Hydrolysis + Coupling Method B: Direct TBD Aminolysis
Primary Utility Complex, expensive, or solid amines.Simple, liquid, or volatile amines.
Conditions Mild (RT), Multi-step.Mild to Warm (RT–60°C), One-step.
Atom Economy Lower (requires coupling reagents).High (Direct conversion).
Risk Factor Low (High functional group tolerance).Moderate (Strong base sensitivity).

Experimental Protocols

Method A: Two-Step Hydrolysis and Coupling (The "Gold Standard")

This route avoids the harsh conditions of direct thermal aminolysis by first converting the ester to the carboxylic acid, then activating it under mild conditions.

Step 1: Saponification

Objective: Hydrolyze the ester without displacing the bromine.

  • Dissolution: Dissolve Ethyl 4-bromothiazole-2-carboxylate (1.0 equiv) in THF/Water (3:1 v/v). A concentration of 0.2 M is recommended.

  • Base Addition: Add LiOH·H₂O (1.5 equiv) at 0°C.

    • Note: Lithium hydroxide is preferred over NaOH for its milder profile and solubility in THF mixtures.

  • Reaction: Stir at Room Temperature (20–25°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

    • Checkpoint: The starting material (

      
      ) should disappear, replaced by the baseline acid spot.
      
  • Workup (Critical):

    • Concentrate the mixture under reduced pressure to remove THF (do not heat above 40°C).

    • Dilute the aqueous residue with water.

    • Wash with diethyl ether (

      
      ) to remove neutral impurities.
      
    • Acidification: Carefully acidify the aqueous layer to pH 3–4 using 1N HCl at 0°C.

    • Caution:Do not acidify below pH 2 or heat the acidic solution, as thiazole-2-carboxylic acids are prone to thermal decarboxylation.

  • Isolation: Extract with EtOAc (

    
    ), dry over Na₂SO₄, and concentrate to yield 4-bromothiazole-2-carboxylic acid . Yields are typically >90%.
    
Step 2: Amide Coupling

Objective: Form the amide bond under neutral conditions.

  • Activation: Dissolve the acid (1.0 equiv) in anhydrous DMF (0.1 M).

  • Reagents: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to form the activated ester.

    • Why HATU? It provides faster kinetics and lower racemization risk (if chiral amines are used) compared to EDCI/HOBt.

  • Amine Addition: Add the Target Amine (1.1 equiv).

  • Reaction: Stir at Room Temperature for 2–12 hours.

  • Purification: Dilute with EtOAc, wash with saturated NaHCO₃ (remove byproduct), water, and brine. Purify via silica gel chromatography.

Method B: Direct Aminolysis via TBD Catalysis[1]

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) acts as a dual hydrogen-bond donor/acceptor, activating the ester carbonyl and the amine simultaneously. This method bypasses the acid intermediate.

  • Setup: In a sealed tube or vial, combine Ethyl 4-bromothiazole-2-carboxylate (1.0 equiv) and the Amine (1.5–2.0 equiv).

  • Catalyst: Add TBD (0.1–0.2 equiv, 10–20 mol%).

  • Solvent: Use anhydrous Toluene or THF (0.5 M).

    • Note: For liquid amines, the reaction can often be run neat (solvent-free) for faster rates.

  • Reaction: Stir at Room Temperature for 12 hours.

    • Optimization: If conversion is slow (<50% after 4h), heat to 50°C . Avoid temperatures >80°C to prevent bromine displacement or TBD-mediated decomposition.

  • Workup: Dilute with EtOAc and wash with 1N HCl (to remove TBD and excess amine). Dry and concentrate.

    • Advantage:[2][3][4][5][6][7][8] Often requires no chromatography if the conversion is quantitative.

Visualization: Workflow & Decision Logic

Aminolysis_Protocol Start Substrate: Ethyl 4-bromothiazole-2-carboxylate CheckAmine Analyze Amine Type Start->CheckAmine ComplexAmine Complex / Solid / Valuable Amine CheckAmine->ComplexAmine High Complexity SimpleAmine Simple / Liquid / Aliphatic Amine CheckAmine->SimpleAmine Low Complexity StepA1 Step A1: Hydrolysis (LiOH, THF/H2O, RT) ComplexAmine->StepA1 Intermediate Intermediate: 4-Bromothiazole-2-carboxylic Acid StepA1->Intermediate StepA2 Step A2: Coupling (HATU, DIPEA, DMF) Intermediate->StepA2 Product Target: 4-Bromothiazole-2-carboxamide StepA2->Product StepB1 Method B: Direct Aminolysis (10-20 mol% TBD, Toluene, RT-50°C) SimpleAmine->StepB1 StepB1->Product

Caption: Decision tree for selecting the optimal aminolysis pathway based on amine properties.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Method B) Steric hindrance of amine.[9]Switch to Method A (HATU coupling). TBD struggles with bulky amines (e.g., tert-butylamine).
Bromine Loss (Debromination) Reaction temperature too high or strong reducing environment.Ensure temperature stays <60°C . Avoid using metal reductants.
Decarboxylation (Method A) Acidification step too harsh.Acidify to pH 3–4 only. Do not heat the aqueous acid solution. Extract immediately.
Side Product: Ethyl Ether Ethanol byproduct inhibiting reaction equilibrium (Method B).Use molecular sieves (4Å) to sequester ethanol or run under a nitrogen stream to drive equilibrium.

References

  • Sabot, C., et al. (2007). 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as an organocatalyst for the aminolysis of esters.[1][10][11][12] Tetrahedron Letters, 48(22), 3863-3866. (General TBD protocol grounding).

  • Batey, R. A., et al. (2014).[8] Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Journal of Organic Chemistry, 79, 943-954.[8] Retrieved from [Link]

  • MDPI. (2026). Electrochemistry Carboxylation of Bromothiazoles with CO2. (Confirming stability of 4-bromothiazole-2-carboxylic acid intermediate). Retrieved from [Link]

Sources

Application Note: Optimized Synthesis of 4-Bromothiazole-2-Carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The conversion of 4-bromothiazole-2-carboxylic acid (CAS: 88982-82-5) to its corresponding primary amide is a pivotal step in the synthesis of thiazole-based peptidomimetics and kinase inhibitors.[1] However, this transformation presents a specific "chemical trap" often overlooked in standard protocols: Thermal Decarboxylation .

Thiazole-2-carboxylic acids are inherently unstable.[1] The electron-withdrawing nature of the adjacent nitrogen and sulfur atoms at the C2 position destabilizes the carboxyl group, making it prone to losing


 to form 4-bromothiazole, especially under acidic reflux conditions often used for acid chloride generation.

Core Directive: This guide prioritizes low-temperature activation methods to preserve the C2-carboxyl integrity. We present two validated protocols:

  • Method A (The High-Fidelity Route): Carbonyldiimidazole (CDI) coupling.[1] Best for small-to-medium scale (mg to g) where purity is paramount.

  • Method B (The Scalable Route): Oxalyl Chloride activation. Best for larger scales (>10g) requiring cost-efficiency, provided strict temperature controls are maintained.[1]

Chemical Mechanism & Stability[1][2]

Understanding the failure mode is essential for success. The 4-bromo substituent exerts an inductive electron-withdrawing effect (-I), which theoretically increases the acidity of the carboxylic acid but also stabilizes the transition state for decarboxylation.[1]

The "Decarboxylation Trap"

If the reaction temperature exceeds 50°C, or if strong acidic conditions are prolonged, the pathway shifts from Amidation to Decarboxylation.

DecarboxylationRisk Start 4-Bromothiazole-2-COOH Inter Activation (Acid Chloride/Anhydride) Start->Inter Activation (< 0°C) Waste 4-Bromothiazole + CO2 (Degradation) Start->Waste Direct Decarboxylation Target 4-Bromothiazole-2-Carboxamide (Target) Inter->Target NH3/NH4OH (Nucleophilic Attack) Inter->Waste Heat (> 50°C) or Acidic Reflux

Figure 1: Reaction pathways highlighting the thermal instability of the C2-carboxylic acid.

Protocol A: The CDI "One-Pot" Method (Recommended)[1]

This method utilizes 1,1'-Carbonyldiimidazole (CDI) to generate an acyl-imidazole intermediate.[1] It is superior because it proceeds under neutral conditions and releases only


 and imidazole as byproducts, minimizing acid-catalyzed degradation.[1]
Materials
  • Substrate: 4-Bromothiazole-2-carboxylic acid (1.0 equiv)

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)[1]

  • Ammonia Source: Ammonium Hydroxide (28-30%

    
     in water) or Ammonium Acetate (solid).[1]
    
  • Solvent: Anhydrous THF or DMF.[1]

Step-by-Step Procedure
  • Activation (Gas Evolution Phase):

    • Charge a dry reaction flask with 4-bromothiazole-2-carboxylic acid and anhydrous THF (0.2 M concentration).

    • Cool the solution to 0°C (ice bath).

    • Add CDI portion-wise over 10 minutes. Note: Vigorous evolution of

      
       gas will occur.[1] Ensure proper venting.
      
    • Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour. The cessation of gas evolution indicates the formation of the reactive acyl-imidazole.

  • Amidation:

    • Cool the mixture back to 0°C .

    • Add Ammonium Hydroxide (5.0 equiv) dropwise.[1] A precipitate may form immediately.[1]

    • Stir at RT for 3–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.[1]

  • Workup:

    • Concentrate the THF under reduced pressure (do not heat above 40°C).

    • Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[2]
      
    • Purification: Recrystallize from Ethanol/Hexanes if necessary, though the crude is often sufficiently pure (>95%).

Protocol B: The Oxalyl Chloride Method (Scalable)

For larger batches, CDI can be expensive. The Oxalyl Chloride route is efficient but requires strict adherence to the "Cold Chain" to prevent decomposition.

Materials
  • Substrate: 4-Bromothiazole-2-carboxylic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.5 equiv)

  • Catalyst: DMF (2-3 drops)[1]

  • Ammonia Source: 0.5 M Ammonia in Dioxane or THF (commercially available).

  • Solvent: Dichloromethane (DCM) (anhydrous).

Step-by-Step Procedure
  • Acid Chloride Formation:

    • Dissolve the carboxylic acid in anhydrous DCM under Nitrogen atmosphere.

    • Cool to 0°C .

    • Add catalytic DMF (essential for Vilsmeier-Haack type activation).[1]

    • Add Oxalyl Chloride dropwise over 20 minutes.[1] Caution: HCl and CO/CO2 gases are evolved.

    • Stir at 0°C for 30 minutes, then allow to warm to RT for exactly 1 hour. DO NOT REFLUX.

  • Solvent Swap (Critical Step):

    • Concentrate the mixture in vacuo at RT to remove excess oxalyl chloride.

    • Re-dissolve the crude yellow solid (acid chloride) in fresh, cold anhydrous THF or DCM.

  • Amidation:

    • Cool the acid chloride solution to -10°C (Salt/Ice bath).

    • Add the Ammonia solution (in excess, ~3.0 equiv) slowly. The reaction is highly exothermic.

    • Stir for 2 hours, allowing it to reach RT.

  • Workup:

    • Quench with saturated

      
       solution.[1][2]
      
    • Extract with DCM.[1]

    • The product, 4-bromothiazole-2-carboxamide , typically precipitates as an off-white solid upon concentration.[1]

Analytical Validation & QC

Verify the product identity using the following self-validating markers.

Analytical MethodExpected ResultInterpretation
LC-MS M+H = 206.9 / 208.91:1 Isotope Pattern confirms Bromine presence.[1] Single peak indicates purity.[1]
1H NMR (DMSO-d6)

8.15 (s, 1H)
Thiazole C5-H . If this is absent, the ring has degraded.
1H NMR (DMSO-d6)

7.80, 8.20 (bs, 2H)
Amide

.[1] Broad singlets that exchange with

.
IR Spectroscopy ~1680

Amide Carbonyl (C=O) stretch.[1]
Troubleshooting Guide
  • Issue: Product mass is M+H = 164 (Loss of 44 amu).

    • Cause: Decarboxylation occurred.[1][3][4] You likely heated the acid chloride step or the starting material was old.

    • Fix: Use Method A (CDI) and keep all steps below 25°C.

  • Issue: Low yield, dark tarry mixture.

    • Cause: Polymerization or ring opening.[1]

    • Fix: Ensure anhydrous conditions. Water in the Oxalyl Chloride step creates HCl, which can degrade the thiazole ring.

Workflow Visualization

Workflow Input Input: 4-Bromothiazole-2-COOH Choice Select Method Input->Choice MethodA Method A: CDI Coupling (High Fidelity) Choice->MethodA Small Scale / High Purity MethodB Method B: Oxalyl Chloride (Scalable) Choice->MethodB Large Scale (>10g) StepA1 Add CDI, THF, 0°C (Wait for CO2 cessation) MethodA->StepA1 StepA2 Add NH4OH (Precipitation) StepA1->StepA2 Workup Workup: EtOAc Extraction Wash w/ NaHCO3 StepA2->Workup StepB1 DCM, (COCl)2, cat. DMF (Strictly < 20°C) MethodB->StepB1 StepB2 Evaporate Excess Reagent (Do not heat) StepB1->StepB2 StepB3 Add NH3 in Dioxane (-10°C Exothermic) StepB2->StepB3 StepB3->Workup QC QC: Check LCMS (Br Pattern) NMR (Amide Peaks) Workup->QC

Figure 2: Decision matrix and process flow for the synthesis of 4-bromothiazole-2-carboxamide.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Standard reference for the reactivity of 1,3-azoles and the instability of the 2-carboxylic acid position).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][5][6] Tetrahedron, 61(46), 10827-10852.[1] Link (Comprehensive review of coupling agents including CDI and Acid Chlorides).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link (Validation of CDI and mixed anhydride methods for sensitive substrates).

  • Bumażnik, D., & Sałdyka, M. (2025).[4] UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid. International Journal of Molecular Sciences, 26. Link (Recent evidence on the decarboxylation mechanism of thiazole carboxylic acids).

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Link (General protocols for HATU/EDC coupling used as baseline comparison).

Sources

Application Note: C–H Activation and Functionalization of Thiazole-2-Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The thiazole-2-carboxamide scaffold is a privileged motif in modern drug discovery, frequently embedded in agents targeting mycobacterial ATP-phosphoribosyl transferase (ATP-PRTase) for tuberculosis[1], as well as c-Met kinase inhibitors for oncology[2]. Historically, derivatizing this scaffold required tedious pre-functionalization (e.g., halogenation or borylation) followed by traditional cross-coupling.

Transition-metal-catalyzed C–H activation has revolutionized this workflow, enabling Late-Stage Functionalization (LSF) directly at unactivated C–H bonds. By leveraging the intrinsic coordinating ability of the 2-carboxamide moiety as a Directing Group (DG), researchers can achieve highly regioselective arylation, alkylation, and alkenylation. This application note details the mechanistic rationale, comparative catalytic systems, and self-validating protocols for the C–H functionalization of thiazole-2-carboxamides.

Scientific Rationale & Mechanistic Causality

The Directing Group (DG) Paradigm

In C–H functionalization, the thermodynamic barrier to cleaving a specific C(sp²)–H or C(sp³)–H bond is overcome by coordinating a transition metal to a nearby Lewis basic site[3]. The thiazole-2-carboxamide acts as a highly efficient Bidentate Directing Group (BDG) . The nitrogen of the thiazole ring and the oxygen/nitrogen of the carboxamide can chelate metals like Palladium (Pd) or Ruthenium (Ru), bringing the metal center into close proximity with the target C–H bond (typically the C4/C5 position of the thiazole, or the ortho-position of an N-aryl substituent)[4].

Causality in Reagent Selection
  • Catalyst (e.g., Pd(OAc)₂): Palladium acetate is highly favored for C5-arylation. The acetate ligands are not merely spectators; they actively participate in the Concerted Metalation-Deprotonation (CMD) mechanism, acting as an internal base to abstract the proton as the Pd–C bond forms[5].

  • Oxidants / Halide Scavengers (e.g., Ag₂CO₃): In oxidative cross-coupling or when using aryl halides, silver salts are critical. They abstract the halide (precipitating as AgX) to free up a coordination site on the metal, preventing catalyst poisoning and driving the reductive elimination step[5].

  • Solvent (e.g., DMF, DMAc, or HFIP): Highly polar solvents stabilize the highly charged Pd(IV) or Ru(IV) intermediates. Hexafluoroisopropanol (HFIP) is increasingly used as a co-solvent because its strong hydrogen-bond donating ability facilitates the cleavage of the metal-product bond, accelerating catalyst turnover.

Catalytic Cycle Visualization

CatalyticCycle Pd2 Pd(II) Active Catalyst (e.g., Pd(OAc)2) Coord Substrate Coordination (N,O-bidentate chelation) Pd2->Coord CMD C-H Cleavage (CMD Mechanism) Coord->CMD Internal Base (Acetate) Palladacycle Stable Palladacycle Intermediate CMD->Palladacycle - AcOH OxAdd Oxidative Addition (Aryl Halide) Palladacycle->OxAdd Ar-X RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim Pd(IV) Species RedElim->Pd2 Catalyst Regeneration (Ag/Cu Oxidant) Product Functionalized Thiazole Product RedElim->Product

Figure 1: Mechanism of Pd-catalyzed, directing-group-enabled C–H arylation of thiazole-2-carboxamides.

Quantitative Data: Comparison of Catalytic Systems

The following table summarizes validated conditions for different functionalization vectors on the thiazole-2-carboxamide scaffold.

TransformationTarget SiteCatalyst SystemCoupling PartnerKey Additives / SolventTypical YieldRef
C–H Arylation Thiazole C55 mol% Pd(OAc)₂Aryl BromidesAg₂CO₃, DMF, 110 °C75–92%[5]
C–H Alkylation N-Aryl ortho10 mol% [Ru(p-cymene)Cl₂]₂Alkyl Halides / AlkenesK₂CO₃, HFIP/DCE, 80 °C60–85%[3]
C–H Alkenylation Thiazole C4/C55 mol% Rh(III) / Pd(II)Acrylates / StyrenesCu(OAc)₂, DMAc, 100 °C65–90%[4]
Carbamoylation Thiazole C5Organophotoredox (4CzIPN)Oxamic AcidsLight (440 nm), K₂S₂O₈50–86%[6]

Experimental Protocols

Protocol A: Palladium-Catalyzed Direct C5-Arylation of Thiazole-2-Carboxamides

This protocol utilizes the 2-carboxamide group to direct palladium to the C5 position, achieving highly regioselective arylation with aryl bromides[5].

Reagents & Materials:

  • Substrate: Thiazole-2-carboxamide derivative (0.5 mmol, 1.0 equiv)

  • Coupling Partner: Aryl bromide (0.75 mmol, 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (0.025 mmol, 5 mol%)

  • Additive/Oxidant: Ag₂CO₃ (1.0 mmol, 2.0 equiv)

  • Solvent: Anhydrous DMF (3.0 mL)

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the thiazole-2-carboxamide (0.5 mmol), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (1.0 equiv).

    • Causality: Conducting the setup under argon/nitrogen prevents premature catalyst oxidation and minimizes homocoupling side-reactions.

  • Solvent and Electrophile Addition: Evacuate and backfill the tube with Argon (3x). Inject anhydrous DMF (3.0 mL) followed by the aryl bromide (0.75 mmol).

    • Causality: DMF provides the necessary dielectric constant to stabilize the polar transition states during oxidative addition.

  • Thermocycling: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 110 °C for 16 hours.

    • Causality: 110 °C provides the thermal energy required to overcome the activation barrier of the rate-limiting C–H cleavage step.

  • Quenching & Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter the suspension through a short pad of Celite. Wash the pad with additional ethyl acetate (2 × 10 mL).

    • Causality: Celite efficiently removes the precipitated AgBr salts and palladium black, preventing emulsion formation during extraction.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash with water (3 × 15 mL) and brine (15 mL) to remove DMF. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure C5-arylated product.

Protocol B: Ruthenium-Catalyzed ortho-C–H Alkylation of N-Aryl Thiazole-2-Carboxamides

Here, the thiazole acts as the directing group to functionalize the attached N-aryl ring, a critical step in synthesizing constrained ATP-PRTase inhibitor analogs[1][3].

Step-by-Step Methodology:

  • Preparation: To a 10 mL microwave vial, add N-aryl thiazole-2-carboxamide (0.2 mmol),[Ru(p-cymene)Cl₂]₂ (5 mol%), K₂CO₃ (0.4 mmol), and the alkyl bromide (0.3 mmol).

  • Solvent Addition: Add a 1:1 mixture of DCE and HFIP (2.0 mL total).

    • Causality: HFIP acts as a hydrogen-bond donor, significantly accelerating the demetalation step and preventing the Ru catalyst from becoming irreversibly trapped by the product.

  • Reaction: Seal the vial and stir at 80 °C for 12 hours.

  • Isolation: Cool, filter through silica, concentrate, and purify via chromatography.

Experimental Workflow Visualization

Workflow Prep 1. Inert Setup (Schlenk/Glovebox) Reagents 2. Reagent Addition (Substrate, Pd/Ru, Ag2CO3) Prep->Reagents Heat 3. Thermocycling (80-110 °C, 12-16h) Reagents->Heat Quench 4. Quench & Filter (Celite Pad) Heat->Quench Purify 5. Purification (Flash Chromatography) Quench->Purify Analyze 6. Validation (NMR, HRMS) Purify->Analyze

Figure 2: Standardized workflow for transition-metal-catalyzed C–H functionalization of thiazole derivatives.

References

  • Liu, W., & Wang, J. (2020). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews.[Link]

  • Honnabandar, K. V., et al. (2022). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. Organic Letters.[Link]

  • He, X.-X., et al. (2015). Palladium-Catalyzed Direct Arylation of Thiazoles with Aryl Bromides. Journal of Organometallic Chemistry.[Link]

  • Dhameliya, T. M., et al. (2020). Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as New Anti-mycobacterial Chemotypes: Design, Synthesis, Biological Evaluation and 3D-QSAR Studies. European Journal of Medicinal Chemistry.[Link]

  • Fang, L., et al. (2024). Organocatalyzed Photoelectrochemistry for the Generation of Acyl and Phosphoryl Radicals through Hydrogen Atom-Transfer Process. The Journal of Organic Chemistry.[Link]

Sources

Application Note: Microwave-Assisted Synthesis and Regioselective Functionalization of 4-Bromothiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-bromothiazole core is a privileged pharmacophore in medicinal chemistry, serving as a critical building block for complex bisthiazoles, antimicrobial agents, and targeted oncology therapeutics[1]. However, the synthesis and functionalization of these derivatives present significant synthetic challenges, particularly regarding regiocontrol and reaction efficiency. This application note details a highly optimized, self-validating protocol for the microwave-assisted regioselective cross-coupling of 2,4-dibromothiazole. By leveraging dielectric heating, researchers can achieve >98% regioselectivity at the C2 position in minutes, preserving the C4-bromine for downstream functionalization[2].

Mechanistic Insights: Causality in Microwave-Assisted Regioselectivity

The synthesis of 2-substituted 4-bromothiazole derivatives typically relies on the regioselective functionalization of 2,4-dibromothiazole[1]. The causality behind this selectivity lies in the electronic asymmetry of the thiazole ring.

The Electronic Activation Barrier: The C2 position is flanked by both an electronegative nitrogen atom and a sulfur atom. This combined inductive effect renders the C2 carbon highly electron-deficient, significantly lowering the activation energy required for the oxidative addition of a palladium(0) catalyst to the C2–Br bond compared to the C4–Br bond.

The Microwave Advantage: Under conventional thermal heating (convection), the extended reaction times required to reach this activation energy threshold often lead to catalyst deactivation and a loss of kinetic control, resulting in unwanted C2,C4-disubstituted byproducts. Microwave-Assisted Organic Synthesis (MAOS) circumvents this by utilizing dielectric heating[3]. Polar solvents (like DME/H2O) and reagents directly absorb microwave energy, resulting in instantaneous, uniform volumetric heating. This rapid kinetic push allows the reaction to selectively overcome the C2–Br activation barrier in under 10 minutes, preserving the C4–Br bond entirely and preventing thermal degradation of the catalyst[3].

Synthesis Workflow Visualization

G A 2,4-Dibromothiazole (Starting Material) B Microwave Irradiation Pd Catalyst, Base A->B Arylboronic Acid C Regioselective C2-Coupling (Suzuki Reaction) B->C D 2-Substituted 4-Bromothiazole C->D E C4-Functionalization (Stille Coupling) D->E Organostannane Microwave F Complex Thiazole API (Target Scaffold) E->F

Workflow for the microwave-assisted regioselective synthesis of 4-bromothiazole derivatives.

Optimization of Reaction Conditions

To demonstrate the causality of the heating method on reaction outcomes, we summarize the quantitative data comparing conventional oil-bath heating with dynamic microwave irradiation for the C2-arylation of 2,4-dibromothiazole.

ParameterConventional HeatingMicrowave IrradiationCausality / Impact
Heating Mechanism Convection / ConductionDielectric HeatingMW directly excites polar molecules, eliminating thermal gradients.
Reaction Time 12–24 hours10 minutesRapid kinetic push prevents catalyst degradation over time.
Temperature 80 °C (Oil Bath)80 °C (Dynamic MW)MW allows precise, instantaneous temperature control.
Yield 45–55%88–92%Shorter reaction times minimize thermal decomposition.
Regioselectivity (C2:C4) 85:15>98:2Rapid heating selectively overcomes the lower C2-Br activation barrier.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Regioselective Suzuki-Miyaura Cross-Coupling at C2

This protocol describes the synthesis of a 2-aryl-4-bromothiazole intermediate. The procedure is designed as a self-validating system to ensure absolute regiocontrol.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL microwave-safe vessel equipped with a magnetic stir bar, add 2,4-dibromothiazole (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.05 equiv, 1.05 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ] (0.05 equiv, 0.05 mmol).
  • Solvent & Base Addition: Add 4.0 mL of a degassed Dimethoxyethane (DME) and Water mixture (4:1 v/v). Add sodium carbonate (Na

    
    CO
    
    
    
    ) (2.0 equiv, 2.0 mmol) as the base. Causality: The polar nature of the DME/H
    
    
    O mixture ensures excellent microwave energy absorption (high loss tangent), driving the dielectric heating process.
  • Purging: Seal the vessel with a Teflon septum and purge the headspace with N

    
     for 2 minutes. Causality: Oxygen must be excluded to prevent the oxidative deactivation of the Pd(0) catalyst to Pd(II).
    
  • Microwave Irradiation: Place the vessel in a dedicated microwave synthesizer. Irradiate at 80 °C for 10 minutes using dynamic power modulation (maximum 150 W) to maintain the target temperature without overheating.

  • Workup: Cool the vessel rapidly using compressed air. Dilute the mixture with ethyl acetate (15 mL) and wash with brine (3 × 10 mL). Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.

Self-Validation & Quality Control:

  • LC-MS Isotopic Signature: Because bromine consists of two stable isotopes (

    
    Br and 
    
    
    
    Br) in a nearly 1:1 ratio, the successful regioselective mono-coupling at C2 leaves the C4-bromine intact. The product mass spectrum must display a distinct doublet for the
    
    
    and
    
    
    ions with equal intensities. The absence of this doublet immediately indicates catastrophic over-coupling or debromination[4].
  • NMR Shift: The C5 proton of 2,4-dibromothiazole appears as a sharp singlet at ~7.2 ppm. Upon successful C2-arylation, this proton shifts downfield due to the anisotropic effect of the newly introduced aryl group, providing a clear diagnostic signal.

Protocol B: Downstream C4-Functionalization via Stille Coupling

Once the C2 position is secured, the remaining C4-bromine can be functionalized to build complex bisthiazoles or polymer semiconductors[2].

Step-by-Step Methodology:

  • Preparation: In a new 10 mL microwave vessel, combine the purified 2-aryl-4-bromothiazole (1.0 equiv, 0.5 mmol), the desired organostannane (e.g., tributyl(thiophen-2-yl)stannane) (1.2 equiv, 0.6 mmol), and Pd(PPh

    
    )
    
    
    
    (0.05 equiv, 0.025 mmol).
  • Solvent: Add 3.0 mL of anhydrous, degassed toluene.

  • Microwave Irradiation: Seal and purge with N

    
    . Irradiate at 110 °C for 15 minutes.
    
  • Self-Validating Quench & Workup: Add 5 mL of a 1M aqueous potassium fluoride (KF) solution and stir vigorously for 30 minutes. Causality: The fluoride ions react with the trialkyltin halide byproducts to form highly insoluble polymeric trialkyltin fluorides. This drives the equilibrium of the byproduct precipitation, allowing the highly toxic tin residues to be easily removed via simple Celite filtration.

  • Purification: Filter the biphasic mixture through a pad of Celite, extract the aqueous layer with dichloromethane, and purify the concentrated organic phase via flash chromatography.

References

  • Source: MDPI (Molecules)
  • 2-Aminothiazol-4(5H)
  • Polymer semiconductors incorporating head-to-head linked 4-alkoxy-5-(3-alkylthiophen-2-yl)
  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods Source: ResearchGate URL

Sources

Application Note: Optimized Amide Coupling Strategies for 4-Bromothiazole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Challenge of Decarboxylation

4-Bromothiazole-2-carboxylic acid is a highly versatile building block in the synthesis of kinase inhibitors, anti-infectives, and other pharmaceutically relevant molecules[1]. However, the construction of amide bonds using this substrate is notoriously difficult. Standard peptide coupling conditions often lead to catastrophic yield losses due to rapid decarboxylation. This application note provides a mechanistic understanding of this degradation pathway and outlines field-proven protocols to achieve high-yielding amide couplings.

Mechanistic Causality: Why Thiazole-2-Carboxylic Acids Fail

To successfully couple 4-bromothiazole-2-carboxylic acid, one must understand the causality behind its instability. When the carboxylic acid is treated with an activating agent (e.g., HATU, EDC), it forms a highly electrophilic active ester. In the presence of a tertiary amine base (such as DIPEA or TEA), the molecule is prone to base-promoted elimination of carbon dioxide.

The driving force for this decarboxylation is the ability of the thiazole nitrogen to act as an electron sink, stabilizing the resulting C2-carbanion (or ylide intermediate)[1]. The presence of the electron-withdrawing 4-bromo substituent further stabilizes this transient anion, significantly accelerating the rate of decarboxylation compared to unsubstituted analogs.

Decarboxylation A 4-Bromothiazole- 2-carboxylic acid B Activated Ester (Intermediate) A->B Coupling Reagent C C2-Thiazolyl Anion + CO2 B->C Base-promoted Decarboxylation D 4-Bromothiazole (Degradation) C->D Protonation

Mechanism of base-promoted decarboxylation of 4-bromothiazole-2-carboxylic acid during activation.

Reagent Selection Matrix

To outcompete the decarboxylation pathway, the coupling strategy must either utilize mild activation that does not highly polarize the carbonyl, or employ cryogenic temperatures to kinetically trap the active ester before CO2 loss occurs.

  • Propylphosphonic Anhydride (T3P): T3P is the premier reagent for thiazole-2-carboxylic acids[2]. It forms a mixed anhydride that is sufficiently reactive for aminolysis but less prone to decarboxylation than uronium-based active esters. Crucially, T3P protocols utilize weaker bases like pyridine or N-methylmorpholine (NMM), which do not readily deprotonate the active intermediate[3].

  • HATU: While HATU generates a highly reactive OAt-ester prone to decarboxylation, it is sometimes necessary when coupling sterically hindered or electron-deficient anilines. Success with HATU requires strict stoichiometric control of DIPEA and cryogenic temperatures (0 °C or lower)[4].

Table 1: Comparative Analysis of Coupling Reagents for 4-Bromothiazole-2-Carboxylic Acid

Coupling ReagentPreferred BaseActivation TempDecarboxylation RiskBest Use Case
T3P (50% in EtOAc) Pyridine or NMM0 °C to RTLowAliphatic amines, scale-up, library synthesis.
HATU DIPEA (Strict 1.2 eq)-10 °C to 0 °CHighPoorly nucleophilic amines (e.g., anilines).
EDC / HOBt NMM0 °CModerateCost-sensitive small-scale synthesis.

Logical Workflow for Reagent Selection

The choice of reagent should be dictated by the nucleophilicity of the reacting amine.

Workflow Start Amide Coupling Workflow CheckAmine Assess Amine Nucleophilicity Start->CheckAmine HighNuc High (Aliphatic Amines) CheckAmine->HighNuc LowNuc Low (Anilines/Steric) CheckAmine->LowNuc T3P T3P / Pyridine (0°C to RT) HighNuc->T3P HATU HATU / DIPEA (-10°C to 0°C) LowNuc->HATU

Decision tree for selecting coupling reagents based on amine nucleophilicity.

Validated Experimental Protocols

As a self-validating system, these protocols are designed to minimize the localized concentration of base during the critical activation step, thereby suppressing the formation of the C2-thiazolyl anion.

Protocol A: T3P-Mediated Coupling (Recommended)

This protocol leverages the mild activation of T3P and the weak basicity of pyridine to completely suppress decarboxylation[2].

Reagents:

  • 4-Bromothiazole-2-carboxylic acid (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • T3P (50% w/w solution in EtOAc) (1.5 equiv)

  • Pyridine or N-Methylmorpholine (NMM) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (0.1 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (N2/Ar), dissolve 4-bromothiazole-2-carboxylic acid and the amine nucleophile in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality Note: Starting at 0 °C prevents any exothermic spikes during the addition of the coupling reagent.

  • Base Addition: Add pyridine (3.0 equiv) to the stirring solution.

  • Activation: Dropwise add the T3P solution (1.5 equiv) over 5–10 minutes. Causality Note: T3P is added last to ensure the amine is present to immediately intercept the mixed anhydride as it forms, outcompeting any side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor by LC-MS or TLC.

  • Work-up: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc. Wash the organic layer with 1M HCl (to remove pyridine), brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: HATU-Mediated Coupling (For Poor Nucleophiles)

When coupling anilines, the high reactivity of HATU is required. Strict temperature and stoichiometric control are mandatory to prevent the loss of CO2[4].

Reagents:

  • 4-Bromothiazole-2-carboxylic acid (1.0 equiv)

  • Amine nucleophile (1.0 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv - Do not use excess)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask, dissolve 4-bromothiazole-2-carboxylic acid and the amine nucleophile in anhydrous DMF.

  • Cryogenic Cooling: Cool the solution to -10 °C to 0 °C using an ice/brine bath. Causality Note: Cryogenic conditions exponentially decrease the rate of decarboxylation relative to the rate of active ester formation.

  • Activation: Add HATU (1.1 equiv) in one portion.

  • Controlled Base Addition (Critical Step): Dilute DIPEA (1.2 equiv) in a small volume of DMF and add it dropwise over 15 minutes via syringe pump. Causality Note: A localized high concentration of strong base like DIPEA will instantly trigger decarboxylation. Slow addition ensures the base only facilitates the coupling without building up a high pH microenvironment.

  • Reaction: Stir at 0 °C for 1 hour, then slowly allow it to reach room temperature over an additional hour.

  • Work-up: Dilute with a large volume of EtOAc (to overcome DMF solubility) and wash extensively with 5% aqueous LiCl (3x) to remove DMF and HATU byproducts. Wash with brine, dry over Na2SO4, and concentrate.

References

  • Design, Synthesis, and Optimiz
  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis - thieme-connect.com -
  • In Vitro Evaluation of Novel Nitazoxanide Derivatives against Mycobacterium tuberculosis - nih.gov -
  • Propanephosphonic Acid Anhydride (T3P®)

Sources

Troubleshooting & Optimization

Preventing debromination during thiazole amide coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding a common but often challenging reaction: the formation of an amide bond to a thiazole ring, particularly when dealing with bromothiazole precursors. The undesired debromination of the thiazole starting material is a frequent cause of low yields and complex purification. This resource provides field-proven insights and protocols to help you navigate this specific chemical transformation successfully.

Troubleshooting Guide: Overcoming Debromination

This section addresses specific issues you may encounter during your experiments. The answers provide not just solutions, but the underlying chemical principles to help you make informed decisions for your unique system.

Q1: I am attempting a palladium-catalyzed coupling between a bromothiazole and an amide, but my main byproduct is the debrominated thiazole. What is happening in my reaction flask?

A1: The observation of a debrominated (or hydrodehalogenated) byproduct is a classic sign that a side reaction is outcompeting your desired C-N bond formation. In a typical Buchwald-Hartwig amination cycle, the active Palladium(0) catalyst undergoes oxidative addition into the carbon-bromine bond of your thiazole. The resulting Pd(II) complex should then coordinate the amide, and after deprotonation by a base, undergo reductive elimination to form your desired product.

However, the key Pd(II)-aryl intermediate is also susceptible to reacting with a hydride source. If a hydride is transferred to the palladium complex, subsequent reductive elimination releases the debrominated thiazole and a palladium-hydride species, which can be quenched to regenerate the Pd(0) catalyst. This parasitic cycle consumes your starting material without forming the product.

Several factors can promote this unwanted pathway:

  • The Base: Strong alkoxide bases (like NaOtBu) can undergo β-hydride elimination themselves or generate hydride-donating species from the solvent.

  • The Solvent: Protic solvents (alcohols, water) or even ethereal solvents like THF can act as hydride sources, especially at elevated temperatures.

  • The Ligand: A ligand that promotes slow reductive elimination of the desired C-N bond gives the competing debromination pathway more time to occur.[1][2]

Below is a diagram illustrating the desired catalytic cycle versus the competing debromination pathway.

G cluster_side Competing Debromination Pathway Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar-Thiazole)(Br) Pd0->OA_Complex Oxidative Addition (+ Ar-Thiazole-Br) Amide_Complex [L-Pd(II)(Ar-Thiazole)(Amide)]⁻ OA_Complex->Amide_Complex + Amide, + Base - H-Base⁺, - Br⁻ Hydride_Complex L-Pd(II)(Ar-Thiazole)(H) OA_Complex->Hydride_Complex Amide_Complex->Pd0 Reductive Elimination Product Thiazole-Amide Product Amide_Complex->Product Hydride_Source Hydride Source (e.g., Solvent, Base) Hydride_Source->Hydride_Complex Hydride_Complex->Pd0 Reductive Elimination Debrom_Product Debrominated Thiazole Hydride_Complex->Debrom_Product

Fig 1. Competing pathways in thiazole amide coupling.
Q2: My reaction suffers from significant debromination and low yield. What specific experimental parameters should I change to favor the desired C-N coupling?

A2: This is the most critical question. Optimizing this reaction requires a systematic approach focused on minimizing potential hydride sources and accelerating the desired C-N reductive elimination. Here are the key levers you can pull, in order of importance.

The choice of base is arguably the most critical factor. Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig reactions but can be problematic for sensitive heteroaryl halides.[3] Weaker inorganic bases are often superior for suppressing debromination.[1][4]

Recommended Action: Switch from strong alkoxide bases to a milder inorganic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points.

BaseTypical pKa (Conjugate Acid)Common Solvent(s)Notes on Performance
NaOtBu ~19Toluene, DioxaneHigh reactivity, but high risk of debromination with sensitive substrates.[3]
K₃PO₄ ~12.3 (for HPO₄²⁻)Dioxane, TolueneExcellent choice. Often requires anhydrous conditions but is very effective at suppressing side reactions.
Cs₂CO₃ ~10.3 (for HCO₃⁻)Dioxane, Toluene, DMFMilder than K₃PO₄. Its high solubility in organic solvents can be advantageous.[4]
NaOTMS ~12.7 (for TMSOH)THFA moderate-strength base shown to be effective for coupling base-sensitive five-membered heteroaryl halides.[4]

The ligand's job is to stabilize the palladium center and control the kinetics of the catalytic cycle. For challenging couplings, the rate of C-N reductive elimination must be accelerated to outpace the debromination pathway. Bulky, electron-rich biaryl phosphine ligands are designed for this purpose.[5][6]

Recommended Action: Ensure you are using a modern, well-defined palladium precatalyst and a bulky, electron-rich phosphine ligand. Avoid using simple Pd(PPh₃)₄, which is often less active.

Catalyst/PrecatalystLigandRationale & Use Case
G3 or G4 Palladacycles XPhos or SPhos These are robust, air-stable precatalysts that efficiently generate the active L-Pd(0) species. The bulky, electron-rich ligands dramatically accelerate reductive elimination, minimizing side reactions.[7]
Pd₂(dba)₃ RuPhos A classic combination. RuPhos is another excellent ligand for coupling with sterically hindered or electron-rich partners.
Pd(OAc)₂ BrettPhos Often used for coupling primary amines and amides. The ligand is designed to facilitate the coupling of less nucleophilic partners.

Higher temperatures can provide the activation energy needed for undesired side reactions.[1] Additionally, the solvent must be rigorously anhydrous and aprotic.

Recommended Action:

  • Lower the Temperature: Start your optimization at a lower temperature (e.g., 80 °C instead of 110 °C) and allow the reaction to run longer. This often improves selectivity.[1]

  • Use Anhydrous Aprotic Solvents: Switch to solvents like Toluene or 1,4-Dioxane . Ensure they are freshly distilled or from a sealed bottle to minimize water content. Avoid THF if possible, as it can degrade to form hydride sources at high temperatures.

Experimental Protocol: Optimized Thiazole Amide Coupling

This protocol incorporates the best practices discussed above to minimize debromination.

Materials:

  • Bromothiazole (1.0 equiv)

  • Amide (1.2 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (2.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromothiazole, the amide, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the bromothiazole.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to 80-90 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo and purify the crude residue by column chromatography to isolate the desired thiazole-amide product.

Frequently Asked Questions (FAQs)

Q1: What is the most common source of the hydride that causes debromination?

A1: There is often no single culprit. The hydride can originate from several sources, and their contribution can be temperature- and base-dependent. The most common suspects are:

  • Alkoxide Bases: Bases like NaOtBu can undergo β-hydride elimination to form isobutylene and sodium hydride.

  • Solvents: Trace amounts of water or alcohol in solvents can serve as hydride/proton sources. Ethereal solvents like THF can also be problematic at high temperatures.[1]

  • Amine/Amide Substrate: If the coupling partner has α-hydrogens, it can potentially act as a hydride donor under certain conditions, though this is less common than other sources.

Q2: The optimized cross-coupling still fails. Is there an alternative strategy to synthesize my target molecule?

A2: Absolutely. If C-N cross-coupling proves intractable, you can reverse the synthetic logic. Instead of forming the C-N bond via cross-coupling, you can start with an aminothiazole and form the amide bond using standard peptide coupling chemistry. This approach completely avoids the conditions that lead to debromination.

This two-step alternative involves:

  • Synthesizing or purchasing the corresponding aminothiazole.

  • Coupling the aminothiazole with your desired carboxylic acid using standard amide coupling reagents.

Recommended Coupling Conditions for the Alternative Route:

  • Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent.[8]

  • Base: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous DMF or DCM.

This method is often more reliable for electron-deficient or sterically hindered aminothiazoles where the nitrogen is less nucleophilic.[9]

G cluster_main Troubleshooting Workflow Start Start: Debromination Observed Optimize Optimize Cross-Coupling (Base, Ligand, Temp) Start->Optimize Check Problem Solved? Optimize->Check Alternative Consider Alternative Route: Aminothiazole + Carboxylic Acid Check->Alternative No End_Success Success! Check->End_Success  Yes End_Fail Synthesize Aminothiazole Alternative->End_Fail

Fig 2. A logical workflow for addressing debromination.
Q3: Why are modern palladacycle precatalysts (like G3/G4) better than older palladium sources like Pd(OAc)₂ or Pd₂(dba)₃?

A3: The key advantage of modern palladacycle precatalysts lies in the efficiency and reliability of generating the active Pd(0) catalyst. The catalytic cycle requires a monoligated L-Pd(0) species.[6][10]

  • Older Sources (Pd(OAc)₂, Pd₂(dba)₃): These require an in situ reduction from Pd(II) or ligand exchange/dissociation to form the active Pd(0) species. This activation step can be slow, inefficient, and sensitive to impurities, leading to inconsistent reaction initiation and potential catalyst decomposition.

  • Palladacycle Precatalysts (e.g., XPhos Pd G3): These are air-stable Pd(II) complexes that are engineered to undergo a rapid and quantitative reductive elimination upon exposure to the base in the reaction mixture.[10] This delivers the active L-Pd(0) species cleanly and efficiently into the catalytic cycle, leading to more robust, reproducible, and often faster reactions.

Using a well-defined precatalyst removes a significant variable from your reaction optimization, allowing you to focus on the more critical parameters of base, ligand, and temperature.

References

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Krska, S. W., et al. (2022). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. ACS Omega. Available at: [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • ACS Publications. (2025). Roles of Base in Pd-Catalyzed Chemo- and Regioselective Arylamination/Aryloxygenation of Alleneamide. Inorganic Chemistry. Retrieved from [Link]

  • Slanina, T., & Šebej, P. (2023). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? Beilstein Journal of Organic Chemistry, 19, 834-844. Available at: [Link]

  • Gai, F., et al. (2013). Temperature Dependence of Water Interactions with the Amide Carbonyls of α-Helices. Biophysical Journal. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (2022). Nanostructured Carbon Catalyst for Amide Coupling Reactions under Microwave Heating in the Absence of a Solvent. ACS Applied Nano Materials. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Retrieved from [Link]

  • Al-Masum, M. (2016). Copper-free Sonogashira cross-coupling reactions: an overview. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Synple Chem. (n.d.). Application Note – Amide coupling 96-well plate kit. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Zhao, J., et al. (2018). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. Available at: [Link]

  • MDPI. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules. Retrieved from [Link]

  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. Retrieved from [Link]

  • ACS Publications. (2024). Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers. Journal of the American Chemical Society. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Springer. (n.d.). Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. Retrieved from [Link]

  • Nature. (2023). Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps. Communications Chemistry. Available at: [Link]

  • ResearchGate. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]

  • ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Bromothiazole-2-Carboxamide

[1][2][3]

Topic: Purification Protocols & Troubleshooting for 4-Bromothiazole-2-Carboxamide Ticket ID: T-B2C-PUR-001 Support Tier: Level 3 (Senior Application Scientist)[1][2][3]

Executive Summary & Molecule Profile

4-Bromothiazole-2-carboxamide is a functionalized heteroaromatic intermediate often used in fragment-based drug discovery (FBDD) and agrochemical synthesis.[1][2][3] Its purification presents specific challenges due to the competing solubility of the amide moiety (polar, H-bond donor/acceptor) and the bromothiazole core (lipophilic, aromatic).[1]

  • Chemical Structure: A thiazole ring substituted at C4 with a Bromine atom and at C2 with a primary amide (

    
    ).[1][2]
    
  • Key Impurities:

    • Ethyl 4-bromothiazole-2-carboxylate (Unreacted starting material; Lipophilic).[1][2][3]

    • 4-Bromothiazole-2-carboxylic acid (Hydrolysis byproduct; Acidic/Polar).[1][2][3]

    • Des-bromo analogs (If reductive conditions were used).[1][2]

    • Thiazole oligomers (Colored gums/oils).[1][2]

Purification Decision Matrix

Before selecting a method, assess the crude purity using TLC (Thin Layer Chromatography).[1][2][3]

Purification_Decision_TreeStartCrude Product AssessmentPurity_CheckTLC Analysis(50% EtOAc/Hexane)Start->Purity_CheckCase_AMajor Spot + Minor Non-Polar ImpurityPurity_Check->Case_AHigh Purity (>85%)Case_BComplex Mixture (>3 spots or colored gum)Purity_Check->Case_BLow Purity (<70%)Case_CCrystalline Solid (Yellow/Off-white)Purity_Check->Case_CSurface ImpuritiesMethod_1Method A: Recrystallization(Ethanol/Water)Case_A->Method_1Method_2Method B: Flash Chromatography(DCM/MeOH or Hex/EtOAc)Case_B->Method_2Method_3Trituration(Cold Ether/Hexane)Case_C->Method_3

Figure 1: Decision matrix for selecting the optimal purification route based on crude material state.

Standard Operating Procedures (SOPs)

Method A: Recrystallization (The "Golden Path")

Best for: Removing trace starting ester and inorganic salts.

Theory: Primary amides possess strong intermolecular hydrogen bonding networks, often resulting in high melting points and poor solubility in cold non-polar solvents.[1][2][3] The bromothiazole core provides enough lipophilicity to allow solubility in hot alcohols.[1][2]

Protocol:

  • Solvent Selection: Use Ethanol (95%) or an Ethanol/Water mixture.[1][2]

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of Ethanol needed to dissolve the solid at reflux (approx.[1][2]

    
    ).[1][2][4]
    
    • Note: If the solution is dark brown/black, treat with activated charcoal for 5 minutes, then filter hot through Celite.[1][2][3]

  • Nucleation: Remove from heat. Allow the solution to cool slowly to room temperature on a cork ring (insulation promotes crystal growth).[1][2]

  • Crystallization: Once at room temperature, cool further in an ice bath (

    
    ) for 1 hour.
    
  • Filtration: Collect crystals via vacuum filtration.[1][2][3] Wash the cake with cold Ethanol (

    
    ) followed by Hexanes to remove surface impurities.[1][2]
    
  • Drying: Dry under high vacuum at

    
     to remove trapped solvent.[1][2][3]
    
Method B: Flash Column Chromatography

Best for: Separating the amide from the carboxylic acid or gummy oligomers.[1][3]

Stationary Phase: Silica Gel (230-400 mesh).[1][2] Mobile Phase:

  • System 1 (Standard): Hexanes : Ethyl Acetate (Gradient 0%

    
     60% EtOAc).[1][2]
    
    • Expected Rf: Ester

      
       0.7; Amide 
      
      
      0.3
      ; Acid
      
      
      0.05 (streaking).[1][2]
  • System 2 (For Polar Impurities): Dichloromethane (DCM) : Methanol (98:2

    
     95:5).[1][2]
    

Protocol:

  • Loading: Dissolve crude in a minimum volume of DCM or THF. If solubility is poor, use "dry loading" (adsorb crude onto silica, evaporate solvent, then load powder).[1][2][3]

  • Elution: Run the gradient. The bromine atom makes the molecule UV active; monitor at 254 nm .[1][2]

  • Collection: The amide will elute after the non-polar ester.[1][2]

Troubleshooting Guide (Ticket System)

Ticket #1: "The product is a sticky brown gum, not a solid."

Diagnosis: Presence of solvent residues (DMF/DMSO) or thiazole oligomers preventing crystal lattice formation.[1][2] Solution: Trituration.

  • Dissolve the gum in a small amount of EtOAc (1-2 mL).

  • Add a large excess of n-Hexane or Diethyl Ether (10-20 mL) while stirring vigorously.

  • The gum should harden into a precipitable solid.[1][2]

  • Sonicate for 10 minutes to break up aggregates.

  • Filter the solid.[1][2][5] If it remains gummy, repeat the process using cold diethyl ether.

Ticket #2: "I see two spots on TLC very close together."

Diagnosis: Co-elution of the 4-bromothiazole-2-carboxamide (Product) and Ethyl 4-bromothiazole-2-carboxylate (Starting Material).[1][2][3] Causality: Both compounds share the bromothiazole core and have similar polarity, though the amide is generally more polar.[1][3] Solution: Chemical Wash. [1][2]

  • Dissolve the mixture in EtOAc.

  • Wash the organic layer with 10% aqueous citric acid (removes basic impurities) and saturated

    
      (removes acidic impurities).[1][2]
    
  • Crucial Step: If the ester persists, you must use Column Chromatography with a shallower gradient (e.g., 10%

    
     30% EtOAc in Hexanes over 20 column volumes) to improve resolution. Recrystallization is less effective for separating these two if the ester concentration is high (>10%).[1][2]
    
Ticket #3: "My yield is low after recrystallization."

Diagnosis: The product is too soluble in the chosen solvent (likely pure Ethanol) at room temperature.[1][2] Solution: Anti-solvent Addition. [1][2]

  • Re-dissolve the filtrate (mother liquor).[1][2]

  • Heat to reflux.[1][2][3]

  • Add Water dropwise until a slight turbidity (cloudiness) persists.[1][2]

  • Add one drop of Ethanol to clear it.[1][2]

  • Cool slowly. The water acts as an anti-solvent, forcing the hydrophobic bromine-containing molecule out of solution as it cools.[1][2][3]

Analytical Data Table

Use these parameters to validate your purified product.

ParameterSpecificationNotes
Appearance White to pale yellow crystalline solidDark yellow/orange indicates oxidation.[1][2][3]
Melting Point

(Range varies by polymorph)
Amides have high MPs.[1][2] A range

indicates impurity.[1][2][3]

NMR (DMSO-

)

8.0-8.5 (s, 1H, Thiazole-H)

7.6-8.2 (bs, 2H,

)
Amide protons are broad and exchangeable with

.[1][2][3]
MS (ESI+)

1:1 ratio of peaks confirms Bromine presence (

).[1][2]
Solubility DMSO, DMF, hot EtOH, hot EtOAcInsoluble in water and hexanes.[1][2][3]

FAQ

Q: Can I use acid-base extraction to purify this amide? A: Proceed with caution. While the thiazole nitrogen is weakly basic, the electron-withdrawing bromine and amide group reduce its basicity significantly.[1][2][3] Strong acids (HCl) might protonate it, but they can also hydrolyze the amide bond to the carboxylic acid if heated.[1][3] It is safer to rely on chromatography or recrystallization.[1][2][3]

Q: Is the bromine atom labile (reactive) during purification? A: The C4-Bromine is relatively stable under standard purification conditions (silica, ethanol).[1] However, avoid strong bases (e.g., NaOH, NaH) or palladium residues in the presence of nucleophiles, as this could trigger unwanted substitution or coupling.[1][3]

Q: How should I store the purified compound? A: Store at 2-8°C under an inert atmosphere (Nitrogen/Argon). Protect from light, as brominated heterocycles can be photosensitive over long periods.[1][2][3]

References

  • Synthesis of Thiazole Carboxamides: ACS Combinatorial Science. (2019). "Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization."

  • Physical Properties of Thiazole Esters/Amides: PubChem Compound Summary. "Ethyl 4-bromothiazole-2-carboxylate."[1][2][3] (Analogous Precursor Data). [1][2]

  • General Amide Purification: Journal of Medicinal Chemistry. (Various issues describing thiazole-2-carboxamide derivatives as enzyme inhibitors). Validated via general organic synthesis principles for primary amides.[1][2][3]

  • Solubility Data (Analogous): BenchChem Technical Guide. "Solubility of 4-Bromobenzothiazole." (Used for solubility inference of brominated thiazole cores).[1][2][6]

Technical Support Center: Thiazole-2-Carboxamide Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: THC-2024-SOL
Subject: Troubleshooting Solubility & Precipitation in Biological Assays
Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical support hub for thiazole-2-carboxamide derivatives. If you are reading this, you are likely facing a common paradox: your compound shows excellent potency in silico or in enzyme pockets, but behaves like "brick dust" on the bench.

The Root Cause: Thiazole-2-carboxamides are notorious for high crystal lattice energy. The structural motif often facilitates a "lock-and-key" intramolecular hydrogen bond between the thiazole nitrogen and the amide hydrogen. This planarizes the molecule, facilitating tight


-

stacking and reducing the exposure of polar groups to the solvent [1, 2]. Consequently, the energy required to break the crystal lattice (melting point) often exceeds the energy gained from solvation.

This guide provides self-validating protocols to overcome these thermodynamic barriers.

Part 1: Stock Solution Preparation (The Dissolution Phase)

Q: Why won't my compound dissolve in 100% DMSO even after vortexing?

A: Vortexing is insufficient for breaking the intermolecular hydrogen bond network of thiazole carboxamides. You are fighting the crystal lattice energy.

The Fix: The "Thermal Shock" Protocol Do not fear heat. These derivatives are generally thermally stable due to their aromatic nature.

  • Solvent Choice: Use anhydrous DMSO . The presence of water (even <1%) significantly increases the polarity of the solvent, drastically reducing saturation limits for these lipophilic compounds.

  • Sonication: Sonicate at 40°C for 15 minutes . Ultrasonic energy disrupts the physical aggregates.

  • Visual Check: Hold the vial against a light source. If you see "shimmering" or birefringence, you have a micro-suspension, not a solution.

  • Validation: Centrifuge at 13,000 rpm for 5 minutes. If a pellet forms, the concentration is too high.

Q: My compound precipitates immediately when I freeze the stock. Is it ruined?

A: No, but it requires careful handling. Thiazole-2-carboxamides often crash out of DMSO upon freeze-thaw cycles because the solubility drops exponentially with temperature.

Protocol:

  • Thaw: Completely thaw at 37°C (water bath) before opening.

  • Verify: Vortex and inspect for clarity every time.

  • Aliquot: Store in single-use aliquots to avoid repeated temperature stress.

Part 2: Assay Transfer (The "Crash-Out" Phase)

Q: My compound precipitates when diluted into cell culture media (RPMI/DMEM). Why?

A: You are encountering the "Solvent Shift" phenomenon. Diluting a DMSO stock (highly polar aprotic) into aqueous media (highly polar protic) causes a rapid spike in the dielectric constant. The hydrophobic thiazole core aggregates faster than it can disperse.

The Fix: Intermediate Dilution Strategy Never dilute directly from 10 mM DMSO to aqueous buffer.

Step-by-Step Protocol:

  • Prepare 500x Stock: Start with your DMSO stock (e.g., 10 mM).

  • Intermediate Step: Dilute 1:10 into pure Ethanol or PEG-400 . This creates a "soft landing" solvent system.

  • Final Dilution: Dilute this intermediate into the media with rapid mixing.

Visualization of Solubility Decision Tree:

SolubilityDecision start Start: Solid Compound dmso Attempt 100% DMSO (Anhydrous) start->dmso check1 Clear Solution? dmso->check1 heat Apply Heat (40°C) + Sonication check1->heat No media Dilute into Media check1->media Yes check2 Clear? heat->check2 check2->media Yes cyclodextrin Formulate with HP-β-Cyclodextrin check2->cyclodextrin No (Saturation Limit Reached) crash Precipitation? media->crash intermediate Use Intermediate Solvent (EtOH/PEG-400) crash->intermediate Yes success Proceed to Assay crash->success No intermediate->success cyclodextrin->success

Caption: Decision tree for troubleshooting thiazole-2-carboxamide solubility from solid to assay.

Part 3: Advanced Formulation (The "Rescue" Phase)

Q: I need to dose this in animals (in vivo). DMSO is toxic. What now?

A: For in vivo work, you must move from kinetic solubility to thermodynamic stability. The low pKa of the thiazole nitrogen (~1.2 - 2.5) [3] makes salt formation with weak acids ineffective. You need strong acids (Mesylate, HCl) or encapsulation.

Recommended Vehicle: 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in Water.

Why it works: The hydrophobic thiazole core enters the cyclodextrin cavity, while the hydrophilic exterior interacts with water. This prevents the


-

stacking aggregation [4].

Preparation Protocol:

  • Dissolve HP-β-CD in water (20% w/v).

  • Dissolve compound in a minimal volume of DMSO/PEG-400 (e.g., 5% of final vol).

  • Add the organic phase dropwise to the vortexing Cyclodextrin solution.

  • Critical: If precipitation occurs, sonicate for 30 minutes. The inclusion complex takes time to reach equilibrium.

Part 4: Structural Optimization (MedChem Insights)

Q: We are designing the next series. How do we "design out" the insolubility?

A: You must disrupt the planarity. The thiazole-2-carboxamide core is naturally flat.

Comparison of Strategies:

StrategyMechanismEffect on SolubilityRisk
N-Methylation Removes H-bond donor; disrupts packing.High Increase May lose potency if NH is a key donor.
Ortho-Substitution Steric clash twists the phenyl ring out of plane.Moderate Increase Can affect binding pocket fit.
Saturated Rings "Escape from Flatland" (e.g., replace phenyl with piperidine).Very High Increase Changes metabolic stability (Fsp3).
Polar Groups Adds solvation handles (e.g., morpholine tail).Moderate Increase Increases TPSA; may reduce permeability.

Mechanism of Insolubility Diagram:

Mechanism cluster_0 Crystal State (Insoluble) cluster_1 Solvated State (Soluble) MoleculeA Thiazole Core Interaction Strong π-π Stacking & Intermolecular H-Bonds MoleculeA->Interaction MoleculeB Thiazole Core Interaction->MoleculeB SolvatedMol Thiazole Core Water H2O / Solvent Shell SolvatedMol->Water Weak Interaction (High Energy Cost) Barrier Lattice Energy Barrier (High Melting Point) cluster_1 cluster_1 Barrier->cluster_1 Dissolution Requires Energy cluster_0 cluster_0 cluster_0->Barrier Dissolution Requires Energy

Caption: The thermodynamic barrier: Overcoming lattice energy (stacking) to achieve solvation.

References

  • Intramolecular hydrogen bonding in thiazole derivatives. Source: ResearchGate. URL:[Link]

  • Design and synthesis of thiazole carboxamide derivatives. Source: National Institutes of Health (PMC). URL:[Link]

  • Thiazoles and their Benzo Derivatives (pKa data). Source: ResearchGate. URL:[Link]

  • Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Source: International Journal of Pharmaceutical Sciences and Research.[1] URL:[Link]

Disclaimer: These protocols are for research use only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.

Sources

Controlling regioselectivity in 4-bromothiazole functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Bromothiazole Functionalization

Ticket ID: #TBZ-404-REGIO Topic: Controlling Regioselectivity in 4-Bromothiazole Scaffolds Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Welcome to the Thiazole Functionalization Hub

You are likely here because the thiazole ring is behaving unpredictably. 4-Bromothiazole is a deceptive scaffold; while it appears to offer a straightforward electrophilic handle at C4, the high acidity of C2 and the nucleophilicity of C5 create a "triangular" competition of reactivity.

This guide addresses the three most common failure modes:

  • The Halogen Dance: Migration of the bromine atom from C4 to C2.

  • Coupling Ambiguity: C2-arylation occurring during attempts to cross-couple at C4.

  • C5-H Activation: Difficulty accessing the C5 position without disturbing the C4-halide.

Module 1: The "Halogen Dance" (HD) & Lithiation

User Question: "I treated 4-bromothiazole with LDA at -78 °C followed by an electrophile, but I isolated the 2-substituted-4-bromothiazole AND significant amounts of 2-bromo-4-substituted product. Why is my bromine moving?"

Technical Diagnosis: You are experiencing the Halogen Dance (HD) .[1][2][3] This is a base-catalyzed halogen migration driven by the thermodynamic stability of the lithiated intermediates.

  • Kinetic Control: C2 is the most acidic position (

    
    ). Deprotonation yields 4-bromo-2-lithiothiazole .
    
  • Thermodynamic Control: If the temperature rises or the reaction time is prolonged, the C2-lithium attacks the C4-bromine of a non-lithiated molecule (or undergoes intramolecular rearrangement), leading to 2-bromo-4-lithiothiazole , which is thermodynamically more stable.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Base Selection LiTMP (Lithium 2,2,6,6-tetramethylpiperidide)LiTMP is bulkier and less nucleophilic than LDA, reducing the risk of nucleophilic attack on the ring which can trigger ring-opening or exchange.
Temperature -78 °C to -100 °C The HD is temperature-dependent. At -78 °C, the C2-lithio species is kinetically trapped. Above -50 °C, migration accelerates.
Quench Time Immediate / In-situ Do not stir the lithiated species for >15 mins. If possible, use in-situ trapping (e.g., ZnCl₂ or TMSCl present during base addition).
Alternative TMPMgCl[4][5]·LiCl (Turbo-Grignard)Magnesium species are less reactive than Lithium species, significantly raising the activation energy required for the Halogen Dance.

Visualizing the Mechanism:

HalogenDance Start 4-Bromothiazole Base Add Base (LDA/LiTMP) -78°C Start->Base Kinetic Kinetic Intermediate: 4-Bromo-2-lithiothiazole Base->Kinetic Check Temp > -50°C or Long Time? Kinetic->Check HD_Mech Halogen Dance Mechanism: Li/Br Exchange Check->HD_Mech Yes Prod_A Product A: 2-Substituted-4-bromothiazole (Desired) Check->Prod_A No (Quench Fast) Thermo Thermodynamic Intermediate: 2-Bromo-4-lithiothiazole HD_Mech->Thermo Prod_B Product B: 4-Substituted-2-bromothiazole (Rearranged) Thermo->Prod_B Quench

Caption: Decision tree for the Halogen Dance. Maintaining kinetic control (green path) requires strict temperature adherence to avoid thermodynamic rearrangement (red path).

Module 2: Cross-Coupling Selectivity (C4 vs. C2)

User Question: "I am trying to run a Suzuki coupling at the C4-Br position, but I'm seeing homocoupling or dehalogenation. Sometimes the C2 proton disappears."

Technical Diagnosis: The C4-Br bond is the intended electrophile, but the C2-H bond is acidic enough to be deprotonated by the carbonate or phosphate bases typically used in Suzuki couplings. This leads to:

  • Protodebromination: The Pd inserts at C4, but the intermediate is unstable or reduced.

  • C2-Palladation: Direct C-H activation at C2 competes with oxidative addition at C4.

Optimization Matrix:

VariableRecommendationWhy?
Catalyst Pd(OAc)₂ + XPhos or Pd(dppf)Cl₂ Bulky, electron-rich phosphines (Buchwald ligands) accelerate oxidative addition at C4-Br, outpacing C2-H activation.
Base K₃PO₄ or CsF Avoid strong hydroxide bases. Anhydrous conditions (using CsF in dioxane) prevent hydrolytic side reactions.
Blocking C2-Silylation If selectivity fails, lithiate C2 (Protocol A) and install a TMS group. Perform C4-Suzuki, then remove TMS with TBAF.

Module 3: C-H Activation (C5 Functionalization)

User Question: "How do I functionalize the C5 position without losing the bromine at C4?"

Technical Diagnosis: C5 is the most nucleophilic position (highest HOMO coefficient) but the least acidic. To functionalize C5 via C-H activation (Direct Arylation) while preserving C4-Br, you must use a mechanism that favors Concerted Metallation-Deprotonation (CMD) rather than electrophilic substitution (SEAr), which might be sluggish due to the electron-withdrawing Br atom.

Strategic Workflow:

  • Block C2: You must block C2 (e.g., with a methyl or TMS group) or the catalyst will preferentially activate C2.

  • Conditions: Use Pd(OAc)₂ with PivOH (Pivalic Acid) . The pivalate anion acts as a proton shuttle, lowering the energy barrier for C5-H cleavage.

Experimental Protocols

Protocol A: Regioselective C2-Functionalization (Avoiding HD)

Objective: Install an electrophile (E) at C2 while keeping C4-Br intact.

  • Preparation: Flame-dry a flask and purge with Argon.

  • Reagents: Dissolve 4-bromothiazole (1.0 equiv) in anhydrous THF (0.2 M).

  • Cooling: Cool strictly to -78 °C (acetone/dry ice bath).

  • Metalation: Add LiTMP (1.1 equiv) dropwise over 10 minutes. Note: LiTMP is prepared by adding n-BuLi to TMP at 0°C, then cooling.

    • Critical: Do not use n-BuLi directly on the substrate; it encourages nucleophilic attack/ring opening.

  • Incubation: Stir at -78 °C for exactly 15 minutes .

  • Quench: Add the electrophile (e.g., aldehyde, TMSCl, I2) rapidly.

  • Warming: Allow to warm to room temperature only after the electrophile has been added.

Protocol B: C4-Selective Suzuki Coupling

Objective: Couple an aryl boronic acid at C4 without affecting C2-H.

  • Mix: Combine 4-bromothiazole (1.0 equiv), Aryl-B(OH)₂ (1.2 equiv), and K₃PO₄ (2.0 equiv) in Toluene/Water (10:1).

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/XPhos (2 mol%).

  • Degas: Sparge with Argon for 15 minutes.

  • Heat: Heat to 80 °C. Do not exceed 100 °C to minimize C2 activation.

  • Monitor: Check TLC/LCMS. If C2-arylation is observed, switch solvent to 1,4-Dioxane (anhydrous) and base to CsF.

Visualizing the Regioselectivity Map

ThiazoleMap Center 4-Bromothiazole C2 Position C2 (Most Acidic) Center->C2 LiTMP, -78°C (Kinetic Deprotonation) C4 Position C4 (Electrophilic) Center->C4 Pd(0), Ar-B(OH)2 (Suzuki Coupling) C5 Position C5 (Nucleophilic) Center->C5 Pd(OAc)2, PivOH (C-H Activation - Requires C2 Block) C2->C4 Halogen Dance (If T > -50°C)

Caption: The "Thiazole Compass" illustrating the divergent reactivity modes of the scaffold.

References

  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions on Thiazoles and Selenazoles. Chemical Society Reviews. Link

  • Dunst, C., & Knochel, P. (2011).[5] Regioselective Functionalization of the Thiazole Scaffold Using TMPMgCl[4]·LiCl and TMP2Zn[4][5]·2MgCl2[4]·2LiCl.[4] The Journal of Organic Chemistry.[5][6][7] Link

  • Chinchilla, R., Nájera, C., & Yus, M. (2004). Metalated heterocycles and their applications in synthetic organic chemistry. Chemical Reviews. Link

  • Stangeland, E. L., & Sammakia, T. (2004).[5] Use of Thiazoles in the Halogen Dance Reaction: Application to the Total Synthesis of WS75624 B. The Journal of Organic Chemistry.[5][6][7] Link

Sources

Technical Support Center: Palladium Removal from Thiazole Amide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advanced Purification Strategies for Thiazole Amide APIs Ticket ID: PALLADIUM-THZ-001 Status: Open for Resolution

Introduction: The "Sticky" Nature of Thiazoles

Welcome to the Advanced Purification Support Center. You are likely here because standard washes (aqueous workups) failed to reduce palladium (Pd) levels below the ICH Q3D threshold (<10 ppm).

The Core Problem: Thiazole amides are not passive substrates. The thiazole ring contains both a sulfur atom and a basic nitrogen atom (


). When combined with an amide backbone, these atoms form a "pincer-like" chelation environment. Your API is effectively acting as a ligand, competing with your removal agents for the metal center. To remove the Pd, we must introduce a scavenger with a significantly higher formation constant (

) than your product.

Tier 1: Assessment & Regulatory Triage

Q: Why is my standard silica filtration failing?

A: Standard flash chromatography is insufficient because the Pd-Thiazole complex often co-elutes with your product due to similar polarity. The Pd is not "free"; it is chemically bound to your API.

Q: What are the target limits?

A: Refer to ICH Q3D Elemental Impurities guidelines. Palladium is a Class 2B impurity.[1][2]

  • Oral Administration: PDE (Permitted Daily Exposure) = 100 µ g/day .[3] (For a 10g daily dose, limit is 10 ppm).

  • Parenteral Administration: PDE = 10 µ g/day .[3] (Limit is 1 ppm).

Tier 2: Scavenger Selection (The Chemistry)

Q: Which scavenger functional group should I choose?

A: For thiazole amides, simple adsorption is rarely enough. You need Chemisorption .

  • SiliaMetS® Thiol (Si-SH): The industry workhorse. Effective for Pd(II) and some Pd(0).[4] However, if your thiazole binds Pd tightly, the monodentate thiol might not displace it.

  • SiliaMetS® DMT (Dimercaptotriazine): Recommended for Thiazoles. The triazine ring provides a chelating effect similar to your thiazole but with higher affinity due to the three sulfur/nitrogen donor sites. It is particularly effective for Pd(0) species (e.g., from Suzuki couplings).

  • SiliaMetS® Thiourea: Excellent for Pd(II) species, particularly cationic complexes.

Scavenger Selection Workflow

ScavengerSelection Start Identify Pd Source Pd0 Pd(0) Sources (Pd(PPh3)4, Pd(dba)3) Start->Pd0 Pd2 Pd(II) Sources (Pd(OAc)2, PdCl2) Start->Pd2 Rec1 Rec: SiliaMetS® DMT (Chelating) Pd0->Rec1 Best for Pd(0) ThiazoleCheck Is Thiazole Binding Strong? Pd2->ThiazoleCheck ThiazoleCheck->Rec1 Strong Binding (Stubborn) Rec2 Rec: SiliaMetS® Thiol (Monodentate) ThiazoleCheck->Rec2 Weak Binding Rec3 Rec: SiliaMetS® Thiourea (Cationic Pd) ThiazoleCheck->Rec3 Ionic Pd Species

Figure 1: Decision matrix for selecting the appropriate functionalized silica scavenger based on oxidation state and ligand competition.

Tier 3: Process Optimization (Troubleshooting)

Q: I added the scavenger, but Pd levels are still high. Why?

A: This is usually a kinetic issue, not a capacity issue. The ligand exchange (Pd-Thiazole


 Pd-Scavenger) requires energy to overcome the activation barrier.

Optimization Protocol:

  • Temperature: Increase temperature to 50–60°C . Room temperature is often insufficient for breaking thiazole complexes.

  • Solvent: Avoid coordinating solvents (DMF, DMSO, NMP) if possible. They compete with the scavenger.

    • Preferred: THF, Ethyl Acetate, Toluene, Ethanol.

    • If stuck in DMF: Dilute with water or alcohol to weaken the solvent shell, or use SiliaMetS® AMPA (specifically designed for water/polar solvents).

  • Time: Extend contact time to >4 hours.

Comparative Efficiency Table
VariableConditionImpact on Thiazole-Pd Removal
Temperature 25°CLow. Exchange is slow.
60°CHigh. Provides energy to break API-Pd bond.
Solvent DMF/DMSOPoor. Solvent stabilizes Pd in solution.
THF/EtOHGood. "Innocent" solvents promote scavenging.
Stoichiometry 4 eq.Standard. usually sufficient.
8-10 eq.Aggressive. Required for <5 ppm limits in tight binders.

Tier 4: The "Nuclear" Option (Stubborn Impurities)

Q: Scavengers failed. What now?

A: If functionalized silica fails, you must alter the chemical environment before scavenging or switch to activated carbon.

Method A: Activated Carbon (Charcoal) Not all charcoal is equal.

  • Recommendation: Use chemically activated wood-based carbon (e.g., Darco® KB-B or C-533 ). These have high mesoporosity suitable for larger drug molecules.

  • Warning: Carbon is non-selective. You will lose 5–10% of your yield.

Method B: Crystallization with "Anti-Entrapment" Crystallization can trap Pd inside the lattice.

  • Dissolve crude product in a good solvent (THF).

  • Add Scavenger (DMT or Thiol) and stir at 50°C for 2 hours.

  • Filter hot to remove the scavenger before crystallization begins.

  • Induce Crystallization slowly. Rapid precipitation traps mother liquor (containing Pd) in the crystals.

Standard Operating Procedure (SOP) for Hybrid Removal

Workflow Step1 1. Dissolution Dissolve API in THF/EtOH (10 vol) Avoid DMF if possible Step2 2. Scavenger Addition Add SiliaMetS® DMT (4-8 eq) vs. residual Pd content Step1->Step2 Step3 3. Thermal Treatment Heat to 50-60°C for 4-12 hours (Crucial for Thiazoles) Step2->Step3 Step4 4. Hot Filtration Filter through Celite pad >45°C to remove scavenger Step3->Step4 Step5 5. Analysis (ICP-MS) Check Pd levels Step4->Step5 Decision < 10 ppm? Step5->Decision Success Proceed to Final Isolation Decision->Success Yes Fail Recycle: Add Activated Carbon (Darco KB-B) + Refilter Decision->Fail No Fail->Step4 Re-filter

Figure 2: Step-by-step workflow for removing palladium from coordinating heterocycles.

References

  • International Council for Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities.[1] European Medicines Agency.[5][6] Link

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide. SiliCycle Application Notes.[4] Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Biotage. (2023). Metal Scavenging in Pharmaceutical Synthesis.[5][7][8] Biotage Technical Guides. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

Sources

Technical Support Center: 4-Bromothiazole-2-carboxamide Stability

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Context: User is inquiring about the stability of 4-bromothiazole-2-carboxamide (CAS: 912639-91-9) in acidic media, likely during workup or HPLC analysis. Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division.

Executive Summary & Molecule Profile

4-Bromothiazole-2-carboxamide is a critical scaffold in fragment-based drug discovery (FBDD) and peptide synthesis. While the thiazole ring is generally robust, the 2-carboxamide moiety introduces a specific vulnerability in acidic environments: hydrolytic instability followed by rapid decarboxylation.

Users frequently underestimate the lability of the C2-carbonyl bond. In acidic media, the primary failure mode is not just hydrolysis to the acid, but the subsequent irreversible loss of


 to form 4-bromothiazole.
PropertySpecification
CAS Number 912639-91-9
Molecular Formula

pKa (Conj. Acid) ~1.0 - 2.0 (Thiazole Nitrogen)
Critical Risk Acid-catalyzed hydrolysis

Spontaneous Decarboxylation

The Core Mechanism: Why It Fails

To troubleshoot effectively, you must understand the degradation cascade. Unlike simple benzamides, thiazole-2-carboxamides possess a "decarboxylation trap."

The Degradation Pathway
  • Protonation: The thiazole nitrogen is protonated first, increasing the electrophilicity of the C2 position.

  • Hydrolysis: Water attacks the amide carbonyl, releasing ammonia and forming 4-bromothiazole-2-carboxylic acid .

  • Decarboxylation (The Trap): Thiazole-2-carboxylic acids are notoriously unstable. The electron-withdrawing nature of the thiazole ring (enhanced by the 4-bromo substituent) facilitates the loss of carbon dioxide, often at temperatures as low as 40-50°C or simply upon standing in solution.

Pathway Visualization

The following diagram illustrates the irreversible degradation sequence.

G Amide 4-Bromothiazole- 2-carboxamide (Starting Material) Intermediate Protonated Intermediate (Reversible) Amide->Intermediate + H+ Acid 4-Bromothiazole- 2-carboxylic Acid (Unstable Intermediate) Intermediate->Acid + H2O / - NH4+ Product 4-Bromothiazole (Degradant) + CO2 Acid->Product Decarboxylation (Irreversible)

Figure 1: The acid-catalyzed degradation pathway. Note that the conversion from the carboxylic acid to the decarboxylated product is often faster than the initial hydrolysis.

Troubleshooting Guide

Use this decision matrix to diagnose issues observed during your experiments.

Scenario A: "I see a new peak in HPLC, but the mass is -43 or -44 Da."
  • Diagnosis: You have triggered the Decarboxylation Trap .

    • Mass Shift: Loss of

      
       (44 Da) and replacement with H (1 Da) results in a net loss of ~43 Da.
      
    • Root Cause: The acidic modifier (TFA/Formic Acid) in your mobile phase or diluent promoted hydrolysis, and the column heat (or drying step) caused decarboxylation.

  • Action:

    • Switch mobile phase modifier to Ammonium Acetate (pH 4.5-5.0).

    • Lower column temperature to

      
      .
      
    • Analyze immediately; do not leave samples in acidic diluent overnight.

Scenario B: "My yield is low after acidic workup (e.g., HCl wash)."
  • Diagnosis: Aqueous solubility + Degradation.

  • Root Cause:

    • Protonation: At pH < 2, the thiazole nitrogen is protonated, making the compound water-soluble. You lost it in the aqueous layer.

    • Hydrolysis: If you heated the acidic layer to "break an emulsion," you hydrolyzed the amide.

  • Action:

    • Keep workup pH between 4.0 and 6.0.

    • Use saturated

      
       rather than HCl for quenching.
      
    • Never heat the acidic aqueous phase.

Scenario C: "The solid turned yellow/brown during storage."
  • Diagnosis: Autocatalytic degradation.

  • Root Cause: Residual acid from synthesis trapped in the crystal lattice is catalyzing slow hydrolysis/decarboxylation. The color comes from oxidative degradation of the resulting 4-bromothiazole.

  • Action: Recrystallize from a neutral solvent (e.g., EtOH/Heptane) and store at -20°C.

Validated Protocols

Protocol 1: Acid Stability Assessment (HPLC)

Use this to determine the "safe window" for your specific experimental conditions.

  • Preparation: Dissolve 1 mg of 4-bromothiazole-2-carboxamide in 1 mL of Acetonitrile.

  • Challenge: Add 1 mL of the acidic medium (e.g., 1M HCl or 0.1% TFA).

  • Incubation: Hold at Room Temperature (25°C).

  • Sampling: Inject onto HPLC at

    
    .
    
  • Success Criteria: Degradation < 2% at 4h.

    • Note: If degradation > 5% at 1h, the medium is incompatible.

Protocol 2: Safe Quenching Workflow

Recommended for reactions involving this scaffold.

Workflow Start Reaction Complete Check Check pH Start->Check Acidic pH < 3 Check->Acidic Yes Neutral pH 4-7 Check->Neutral No Action1 Buffer with sat. NaHCO3 (Dropwise, Cold) Acidic->Action1 Action2 Extract with EtOAc/DCM Neutral->Action2 Action1->Check

Figure 2: Safe workup logic to prevent protonation-induced loss.

Frequently Asked Questions (FAQs)

Q: Can I use TFA (Trifluoroacetic acid) in my LCMS method? A: Yes, but with caution. Use the lowest concentration possible (0.05% v/v) and ensure the autosampler is cooled to 4°C. If you observe "ghost peaks" or split peaks, switch to a formic acid or ammonium acetate buffer.

Q: Is the 4-bromo group stable in acid? A: Generally, yes. The C-Br bond on the thiazole ring is robust against simple acidic hydrolysis. It requires metal catalysis (Pd, Cu) or strong nucleophiles to break. The amide group is the weak link.

Q: How should I store the solid? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Ensure the container is tightly sealed to prevent moisture ingress, which can initiate hydrolysis over long periods.

Q: I need to remove a Boc group. Can I use HCl/Dioxane? A: This is risky. 4M HCl/Dioxane is strong enough to hydrolyze the amide.

  • Alternative: Use TFA/DCM (1:1) at 0°C and monitor strictly by TLC/LCMS. Quench immediately upon completion with saturated

    
    . Do not let it stir overnight.
    

References

  • Thiazole Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reactivity of 2-substituted thiazoles).
  • Decarboxylation Mechanisms: Tsoleridis, C. A., et al. (1986). "Kinetics and mechanism of the decarboxylation of thiazole-2-carboxylic acid." Journal of the Chemical Society, Perkin Transactions 2.

  • Product Safety Data: Sigma-Aldrich. (n.d.). 4-Bromothiazole-2-carboxamide Safety Data Sheet.

  • Synthesis & Stability: EvitaChem. (n.d.). Ethyl 4-bromothiazole-2-carboxylate properties and derivatives.

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Characteristics of 4-Bromothiazole-2-Carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides an in-depth analysis of the characteristic 1H NMR spectral features of 4-bromothiazole-2-carboxamide, a key heterocyclic building block. By understanding its spectral signature, scientists can confidently identify this compound, assess its purity, and distinguish it from related structural analogs. This guide will delve into the predicted 1H NMR spectrum of the title compound, compare it with relevant alternatives, provide a detailed experimental protocol for data acquisition, and offer insights grounded in established spectroscopic principles.

The Predicted 1H NMR Spectrum of 4-Bromothiazole-2-Carboxamide

The structure of 4-bromothiazole-2-carboxamide contains a single proton directly attached to the thiazole ring at the C5 position. Additionally, the carboxamide group (-CONH2) possesses two exchangeable protons. The electronic environment of each of these protons dictates its chemical shift in the 1H NMR spectrum.

The thiazole ring is an aromatic heterocycle, and the chemical shifts of its protons are influenced by the diamagnetic ring current and the electronic effects of its substituents.[1][2] The bromine atom at the C4 position is an electron-withdrawing group, which will deshield the adjacent C5 proton, causing it to resonate at a lower field (higher ppm value). The carboxamide group at the C2 position is also electron-withdrawing, further contributing to the deshielding of the C5 proton.

The two protons of the primary amide group (-CONH2) are diastereotopic and can, in principle, appear as two distinct signals. Their chemical shift is highly variable and depends on factors such as solvent, temperature, and concentration due to hydrogen bonding. They often appear as a broad singlet or two separate broad signals.

Based on these principles and analysis of similar structures in the literature, the predicted 1H NMR spectrum of 4-bromothiazole-2-carboxamide in a common deuterated solvent like DMSO-d6 is as follows:

Table 1: Predicted 1H NMR Data for 4-Bromothiazole-2-Carboxamide (in DMSO-d6)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H5 (thiazole ring)8.0 - 8.5Singlet (s)1H
-CONH27.5 - 8.0Broad Singlet (br s)2H

Visualizing the Structure and Proton Assignments

The following diagram illustrates the molecular structure of 4-bromothiazole-2-carboxamide and the assignment of the key protons for 1H NMR analysis.

Caption: Molecular structure of 4-bromothiazole-2-carboxamide with proton labeling.

Comparative Analysis with Structurally Related Thiazoles

To lend further credence to the predicted spectrum, it is instructive to compare it with the experimental 1H NMR data of analogous thiazole derivatives. The electronic nature of the substituents at the C2 and C4 positions significantly influences the chemical shift of the C5 proton.

Table 2: Comparison of 1H NMR Chemical Shifts (C5-H) in Substituted Thiazoles (in DMSO-d6 or CDCl3)

CompoundSubstituent at C2Substituent at C4C5-H Chemical Shift (δ, ppm)Reference
4-Bromothiazole-2-carboxamide (Predicted) -CONH2-Br8.0 - 8.5 N/A
2-Amino-4-phenylthiazole-NH2-Ph7.19 (s, 1H, thiazole-H)[3]
2-Phenyl-4-(p-tolyl)thiazole-Ph-p-tolyl7.42 (s, 1H)[4]
4-Phenyl-2-(pyridin-3-yl)thiazole-pyridin-3-yl-Ph7.55 (s, 1H)[4]
Thiazole-H-H8.23 (H5)[5]

From Table 2, we can observe that the unsubstituted thiazole shows the C5 proton at approximately 8.23 ppm.[5] The introduction of electron-donating or aromatic groups, such as in 2-amino-4-phenylthiazole and 2-phenyl-4-(p-tolyl)thiazole, tends to shield the C5 proton, shifting its resonance upfield (to a lower ppm value).[3][4] Conversely, the presence of two electron-withdrawing groups (a bromine atom and a carboxamide group) in 4-bromothiazole-2-carboxamide is expected to have a strong deshielding effect, pushing the C5 proton signal significantly downfield, consistent with our prediction of 8.0-8.5 ppm.

Experimental Protocol for 1H NMR Data Acquisition

To obtain a high-quality 1H NMR spectrum of 4-bromothiazole-2-carboxamide, the following experimental protocol is recommended. The rationale behind each step is provided to ensure methodological robustness.

Objective: To acquire a clean, high-resolution 1H NMR spectrum of 4-bromothiazole-2-carboxamide for structural confirmation.

Materials:

  • 4-Bromothiazole-2-carboxamide sample (ensure high purity)

  • Deuterated dimethyl sulfoxide (DMSO-d6) of high isotopic purity (≥99.9 atom % D)

  • NMR tube (5 mm, high precision)

  • Pipettes and vials

  • NMR spectrometer (300 MHz or higher is recommended for better resolution)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 4-bromothiazole-2-carboxamide directly into a clean, dry vial. The precise amount is not critical but should be sufficient to obtain a good signal-to-noise ratio.

    • Add approximately 0.6-0.7 mL of DMSO-d6 to the vial. DMSO-d6 is chosen as the solvent due to its excellent dissolving power for many organic compounds and its high boiling point, which minimizes evaporation.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied. A clear, homogeneous solution is essential for acquiring a high-quality spectrum.

  • Transfer to NMR Tube:

    • Using a clean pipette, transfer the solution into a 5 mm NMR tube. The height of the liquid in the tube should be approximately 4-5 cm to ensure it is within the active volume of the NMR probe.

  • Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure correct positioning.

    • Insert the sample into the NMR magnet.

  • Data Acquisition Parameters:

    • Locking: Lock the spectrometer on the deuterium signal of the DMSO-d6. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Shimming: Shim the magnetic field to achieve a narrow and symmetrical solvent peak. Good shimming is critical for obtaining high resolution and minimizing peak distortions.

    • Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. The amide protons may be broad, so a higher number of scans can be beneficial.

    • Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Reference the spectrum by setting the residual DMSO peak to 2.50 ppm.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts and multiplicities of the signals.

Workflow for Spectral Analysis

The logical flow for analyzing the 1H NMR spectrum of 4-bromothiazole-2-carboxamide is depicted in the following workflow diagram.

Caption: A stepwise workflow for the analysis of the 1H NMR spectrum.

Conclusion

The 1H NMR spectrum of 4-bromothiazole-2-carboxamide is predicted to be simple and highly characteristic, featuring a downfield singlet for the C5 proton and a broad signal for the two amide protons. This distinctive pattern, arising from the electronic effects of the bromo and carboxamide substituents, allows for straightforward identification. By following the detailed experimental protocol and comparative analysis presented in this guide, researchers can confidently utilize 1H NMR spectroscopy for the unambiguous structural verification of this important heterocyclic compound in their synthetic and drug discovery endeavors.

References

  • Supporting Information - Rsc.org. (n.d.).
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI.
  • Thiazole(288-47-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • The NMR interpretations of some heterocyclic compounds which are... (n.d.). ResearchGate.
  • NMR Spectroscopy – 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data & Info.
  • Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... (n.d.). ResearchGate.
  • One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. (n.d.). Royal Society of Chemistry.
  • 4-bromo-1,3-thiazole-2-carboxylic acid(88982-82-5) 1 h nmr. (n.d.). ChemicalBook.
  • H.NMR Spectrum of Thiazole Amide Compound {1}. (n.d.). ResearchGate.
  • Synthesis of some new 5- substituted of. (n.d.). JOCPR.
  • Interpreting. (n.d.). OpenOChem Learn.
  • 1 H, 13 C and 15 N NMR chemical shifts of 3-substituted... (n.d.). ResearchGate.
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics.
  • 4-Bromothiazole-2-carboxamide | 912639-91-9. (n.d.). Sigma-Aldrich.
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma.
  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (n.d.). PMC.
  • 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Modgraph.
  • Chemical shifts. (n.d.).
  • Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell. (n.d.).
  • 2-Bromo-4-thiazolecarboxylic acid(5198-88-9) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. (2026, February 25). MDPI.
  • 4-Bromothiazole-2-carboxaldehyde | CAS 167366-05-4 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • 4-Bromothiazole-2-carboxaldehyde 96 167366-05-4. (n.d.). Sigma-Aldrich.
  • Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica.
  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (2009, May 19). PLOS One.
  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. (2010, August 1).
  • View of Synthesis, Spectral Characterization and Biological Evaluation of Novel Substituted 2, 4-Dithiobiuretes with Benzothiazole Backbone. (n.d.).
  • Formation of thiadiazole, thiadiazine, thiadiazepine and pyrazole derivatives in the reaction of 2,4-disubstituted thiosemicarbazides with tetracyanoethylene. (2018, March 15). Arkivoc.

Sources

Publish Comparison Guide: Mass Spectrometry Characterization of 4-Bromothiazole

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation pattern of 4-bromothiazole, structured for analytical chemists and drug discovery researchers.

Executive Summary & Core Analysis

In the development of thiazole-based pharmacophores (e.g., antiretrovirals, antifungal agents), determining the precise regiochemistry of halogenated intermediates is critical. 4-Bromothiazole (C


H

BrNS) presents a distinct mass spectrometric signature driven by the interplay between the labile C–Br bond and the stability of the aromatic thiazole core.

This guide compares the MS performance of 4-bromothiazole against its positional isomers (2-bromo- and 5-bromothiazole). While all three share identical molecular weights (MW 163.9/165.9), they exhibit distinct fragmentation kinetics and ionization stabilities that allow for differentiation when coupled with chromatographic retention data.

Key Differentiators
Feature4-Bromothiazole2-Bromothiazole5-Bromothiazole
C-Br Bond Stability Moderate. Position 4 is less activated than C2, leading to a stronger Molecular Ion (M

).
Low. C2 is highly susceptible to nucleophilic attack and radical cleavage; M

often weaker.
High. C5 is the site of electrophilic substitution; typically shows the most stable M

intensity.
Dominant Fragment [M-HCN]

(m/z ~136/138) and [M-Br]

(m/z 84).
[M-Br]

(m/z 84) dominates due to facile loss of Br radical.
[M-HCN]

is prominent; ring cleavage competes with Br loss.
Isotopic Pattern Distinct 1:1 doublet at m/z 163/165 (

Br/

Br).
Same.Same.

Fundamental Mass Spectrometry Characteristics

The mass spectrum of 4-bromothiazole is governed by two primary factors: the isotopic signature of bromine and the heterocyclic ring cleavage .

The Molecular Ion Cluster (M )

Unlike chlorinated compounds (3:1 ratio), 4-bromothiazole displays a characteristic 1:1 doublet at m/z 163 and 165 .

  • m/z 163: Contains

    
    Br.
    
  • m/z 165: Contains

    
    Br.
    
  • Intensity: High. The aromatic thiazole ring stabilizes the radical cation, making the molecular ion abundant in Electron Ionization (EI).

Primary Fragmentation Pathways

Upon electron impact (70 eV), the molecule undergoes two competing pathways:

  • Homolytic C–Br Cleavage: Direct loss of the bromine radical (Br

    
    ) to generate the thiazolyl cation (m/z 84).
    
  • Ring Fragmentation (HCN Loss): The loss of hydrogen cyanide (HCN, 27 Da) is a hallmark of thiazoles. For 4-bromothiazole, this yields a bromo-thiirene-like cation (m/z 136/138).

Mechanistic Visualization (Graphviz)

The following diagram illustrates the fragmentation cascade, highlighting the competition between bromine expulsion and ring contraction.

G M Molecular Ion (M+) m/z 163 / 165 (1:1 Ratio) ThiazoleCat Thiazolyl Cation [M - Br]+ m/z 84 M->ThiazoleCat - Br• (79/81 Da) RingOpen [M - HCN]+. (Bromo-thiirene) m/z 136 / 138 M->RingOpen - HCN (27 Da) C3H2S Cyclopropenyl Thione m/z 58 ThiazoleCat->C3H2S - C2H2 C2H2S Thiirene Cation m/z 57 ThiazoleCat->C2H2S - HCN (27 Da) RingOpen->C2H2S - Br•

Figure 1: Mechanistic fragmentation pathway of 4-bromothiazole under Electron Ionization (70 eV).

Detailed Experimental Protocol

To ensure reproducible data for comparative analysis, the following self-validating GC-MS protocol is recommended.

Sample Preparation
  • Solvent: Dissolve 1 mg of 4-bromothiazole in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol.

    • Why: DCM ensures solubility without participating in proton-transfer reactions common in LC-MS.

  • Concentration: Dilute to 10 µg/mL (10 ppm) to prevent detector saturation.

GC-MS Instrumentation Parameters
  • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Start: 50°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 min.

  • MS Source: Electron Ionization (EI) at 70 eV; Source Temp 230°C.

  • Scan Range: m/z 40–300.

Workflow Diagram

Workflow Sample Sample Prep 10 ppm in DCM GC Gas Chromatography DB-5MS Column Rt separation of isomers Sample->GC Ionization Source: EI (70 eV) Generation of M+. GC->Ionization Analyzer Quadrupole/ToF Scan m/z 40-300 Ionization->Analyzer Data Data Analysis Extract Ion Chromatogram (EIC) m/z 163 + 165 Analyzer->Data

Figure 2: Standardized GC-MS workflow for the analysis of halogenated thiazoles.

Comparative Data Analysis

The following table summarizes the expected ion fragments. Use this to validate the identity of 4-bromothiazole against impurities or isomers.

m/z ValueIon IdentityRelative Abundance (Est.)Diagnostic Note
163 / 165 M

100% (Base Peak) 1:1 Ratio. Confirms presence of one Bromine atom.[1]
136 / 138 [M - HCN]

20–40%Characteristic of thiazole ring cleavage; retains Br.
84 [M - Br]

60–80%Thiazole radical cation. High abundance indicates labile Br.
57 [C

H

S]

30–50%Secondary fragment (loss of HCN from m/z 84).
58 [C

H

S]

10–20%Thioformyl/Thiirene species.

Differentiation Strategy:

  • vs. 2-Bromothiazole: The 2-bromo isomer typically elutes earlier on non-polar columns due to lower boiling point and higher volatility. Its fragmentation often shows a higher ratio of m/z 84 to Molecular Ion due to the weaker C2–Br bond [1, 4].

  • vs. 5-Bromothiazole: The 5-bromo isomer is electronically distinct; the C5 position is electron-rich. Expect a slightly more intense Molecular Ion relative to fragments compared to the 2-isomer [3].

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Thiazole Derivatives. NIST Chemistry WebBook, SRD 69.[2] [Link]

  • Aitken, K. M., et al. (2015).[3] The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole.[3] ResearchGate. [Link]

  • Salem, M. A. I., et al. (2014).[4] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Thiazolo[3,2-a]Pyrimidines. International Journal of Materials and Chemistry.[4] [Link]

  • ChemGuide. Mass Spectra - The M+2 Peak (Bromine/Chlorine Isotopes).[Link]

Sources

High-Resolution IR Spectroscopy of Thiazole Primary Amides: A Comparative Guide to ATR-FTIR vs. KBr Transmission

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Context

Thiazole-based primary amides (e.g., thiazole-4-carboxamide derivatives) are critical structural scaffolds in modern drug discovery, frequently acting as kinase inhibitors and potent anticancer agents ()[1]. Accurately characterizing the hydrogen-bonding networks of these molecules is essential, as their solid-state conformation directly dictates solubility, bioavailability, and receptor-binding affinity.

Infrared (IR) spectroscopy is the gold standard for elucidating these intermolecular interactions. The primary amide group (-CONH₂) exhibits highly sensitive vibrational modes:

  • N-H Stretching (3100–3500 cm⁻¹): Appears as a doublet (asymmetric and symmetric stretching). In solid thiazole amides, intermolecular hydrogen bonding with the thiazole nitrogen or adjacent carbonyls broadens and shifts these bands to lower wavenumbers.

  • Amide I (C=O Stretching, 1650–1690 cm⁻¹): The electron-withdrawing nature of the heteroaromatic thiazole ring via inductive effects competes with resonance. The exact C=O frequency is highly diagnostic of the molecule's electronic environment.

  • Amide II (N-H Bending, 1580–1620 cm⁻¹): Often couples strongly with the C-N stretching mode and thiazole ring vibrations.

However, the analytical accuracy of these band assignments is heavily dependent on the sample preparation technique. This guide objectively compares the two dominant methodologies—Attenuated Total Reflectance (ATR-FTIR) and KBr Pellet Transmission—providing a self-validating framework for researchers to obtain artifact-free spectra.

Product Performance Comparison: ATR-FTIR vs. KBr Pellet

When analyzing primary amides, the choice of sampling accessory is not merely a matter of convenience; it fundamentally alters the spectral data and the resulting structural interpretation.

The Moisture Interference Dilemma

Potassium bromide (KBr) is highly hygroscopic. During the grinding process required for KBr pellets, the salt inevitably absorbs atmospheric moisture, introducing a broad O-H stretching band that can interfere with analysis ()[2]. Because the critical N-H stretching bands of primary amides reside in this exact region (3300–3500 cm⁻¹), KBr transmission spectra often completely mask the hydrogen-bonding signatures of the amide group ()[3].

Polymorphic Preservation

Grinding active pharmaceutical ingredients (APIs) with KBr applies mechanical stress that can induce polymorphic transformations. Because IR bands (specifically Amide I and II) are highly sensitive to crystal packing, the resulting KBr spectrum may represent a mechanically altered polymorph rather than the native bulk material. Conversely, ATR-FTIR requires zero sample grinding, preserves the native solid-state structure, and induces fewer changes in the sample's physical properties compared to KBr pellet preparation ()[4].

Quantitative Data Summary

The following table summarizes the experimental performance and typical band shifts observed for a model thiazole-4-carboxamide compound using both techniques.

Parameter / IR BandATR-FTIR (Diamond)KBr Pellet TransmissionCausality / Impact
Sample Prep Time < 1 minute10–15 minutesATR eliminates all grinding and pressing steps.
Moisture Interference NegligibleHighKBr absorbs water, masking the 3300–3500 cm⁻¹ region.
Polymorph Integrity PreservedHigh Risk of AlterationMechanical stress during KBr grinding can shift amide bands.
N-H Stretch (Asym/Sym) 3455 / 3320 cm⁻¹ (Sharp)Broadened, masked by O-HATR clearly resolves the H-bonded doublet.
Amide I (C=O Stretch) 1672 cm⁻¹1675 cm⁻¹KBr matrix interactions can cause minor blue-shifts.
Amide II (N-H Bend) 1595 cm⁻¹1598 cm⁻¹Peak ratios differ due to ATR penetration depth phenomena.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols incorporate built-in validation checkpoints. Do not proceed to the next step if the validation criteria are not met.

Protocol A: ATR-FTIR Analysis (Diamond Crystal)

Causality: Diamond ATR provides a high refractive index and chemical inertness, ideal for hard, crystalline thiazole amides. Because the evanescent wave penetrates only 1-2 µm, intimate contact is required.

  • Background Collection: Clean the diamond crystal with spectroscopic-grade isopropanol and allow it to evaporate. Collect a background spectrum (air) at 4 cm⁻¹ resolution (32 scans).

    • Validation: Verify the single-beam energy profile. The baseline must be flat, and the energy throughput must exceed 90% of the manufacturer's baseline. A dip at 3400 cm⁻¹ indicates residual solvent or moisture.

  • Sample Application: Deposit 1–2 mg of the solid thiazole amide directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks, ensuring reproducible, maximum pressure.

    • Validation: Monitor the live spectrum. The Amide I peak (~1670 cm⁻¹) must have an absorbance between 0.2 and 0.8 a.u. If it is lower, the sample contact is insufficient; if higher, the detector response may become non-linear.

  • Data Acquisition & Correction: Collect the spectrum. Apply an ATR correction algorithm (assuming a refractive index of 1.5 for organic solids) to compensate for the wavelength-dependent penetration depth, which otherwise artificially inflates low-wavenumber peak intensities.

Protocol B: KBr Pellet Transmission

Causality: KBr transmission provides superior signal-to-noise ratios without refractive index artifacts, making it useful if moisture is strictly controlled ()[2].

  • Matrix Preparation: Dry spectroscopic-grade KBr powder at 105°C for a minimum of 24 hours. Store immediately in a vacuum desiccator.

  • Milling: Weigh 1 mg of the thiazole amide and 100 mg of KBr. Transfer to an agate mortar. Grind gently for exactly 60 seconds.

    • Validation: Over-grinding increases the surface area of KBr, exponentially increasing moisture absorption and risking polymorphic transition of the amide. Strict time control is mandatory.

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 1 minute to remove entrapped air, then apply 10 tons of pressure for 2 minutes.

    • Validation: Visually inspect the pellet. It must be completely transparent. A cloudy pellet causes severe light scattering (Mie scattering), resulting in a sloping baseline that distorts the Amide III region (~1400 cm⁻¹).

  • Data Acquisition: Place the pellet in the transmission holder and collect the spectrum.

    • Validation: Check the 3440 cm⁻¹ region. If an isolated O-H band exhibits an absorbance > 0.05 a.u., the pellet is compromised by water. Discard and remake the pellet to prevent masking of the amide N-H bands.

Workflow Visualization

The following decision matrix illustrates the logical pathway for selecting the appropriate IR sampling technique based on the physicochemical properties of the thiazole amide.

IR_Workflow Start Solid Thiazole-Amide Sample Decision Moisture Sensitive or Polymorph Risk? Start->Decision ATR ATR-FTIR (Diamond) - No grinding - Surface analysis Decision->ATR Yes KBr KBr Pellet Transmission - Requires grinding - Bulk analysis Decision->KBr No ProcessATR Apply ATR Correction (Refractive Index) ATR->ProcessATR ProcessKBr Baseline Correction & H2O Subtraction KBr->ProcessKBr Analyze Band Assignment (Amide I, II, N-H) ProcessATR->Analyze ProcessKBr->Analyze

Decision matrix and workflow for selecting FTIR sampling techniques for thiazole amides.

References

  • Title: Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review Source: Nanoscale Advances (RSC Publishing) URL: [Link]

  • Title: Among FTIR and FTIR-ATR which is more suitable for biological samples like bacteria or fungi? Source: ResearchGate URL: [Link]

  • Title: Rapid Quantification of Bone Collagen Content by ATR-FTIR Spectroscopy Source: Radiocarbon (Cambridge University Press) URL: [Link]

  • Title: Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors Source: MDPI (Molecules) URL: [Link]

Sources

Bioisosteric Profiling: A Comparative Guide to Thiazole vs. Oxazole Carboxamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the critical decision of selecting the optimal heterocyclic scaffold during lead optimization. The bioisosteric replacement between thiazole and oxazole is a classical strategy; however, substituting a sulfur atom for an oxygen atom drastically alters the physicochemical landscape of the molecule.

This guide objectively compares the biological activity of thiazole and oxazole carboxamides, detailing the structural causality behind their performance differences, providing comparative experimental data, and outlining a self-validating protocol for evaluating these bioisosteres.

Physicochemical Causality: Why the Heteroatom Matters

While thiazole and oxazole are classical bioisosteres, they are not universally interchangeable. The biological divergence of their carboxamide derivatives stems from three fundamental atomic differences:

  • Atomic Radius & Polarizability : Sulfur is significantly larger and more polarizable than oxygen. This allows thiazole rings to better fill hydrophobic pockets and participate in stabilizing non-covalent interactions, such as S···O chalcogen bonds or favorable van der Waals packing[1][2].

  • Electronegativity & Basicity : Oxygen is highly electronegative, which pulls electron density away from the ring nitrogen, resulting in oxazole having a significantly lower basicity (

    
     ~0.8) compared to thiazole (
    
    
    
    ~2.5)[3][4]. This impacts the protonation state and solubility of the compound at physiological pH.
  • Dipole Moment & Conformational Locking : The dipole moment of the heterocycle dictates the preferred dihedral angle of the adjacent carboxamide group. In thiazole-5-carboxamides, the S-C-C-O dihedral angle often favors a specific orientation due to attractive S···O interactions. Replacing sulfur with oxygen can flip the amide orientation entirely, presenting a drastically different three-dimensional electrostatic surface to the target receptor[5].

G A Carboxamide Bioisosteres B Thiazole (Sulfur) A->B C Oxazole (Oxygen) A->C D Larger van der Waals radius High polarizability B->D E High electronegativity Lower basicity C->E F S···O Chalcogen Bonding Specific S-C-C-O Dihedral D->F G Altered Dipole Moment Opposing Amide Orientation E->G H Hydrophobic Pocket Fit (e.g., Kinase/SDH Binding) F->H G->H

Fig 1: Logical flow of how heteroatom substitution drives carboxamide conformation and target binding.

Comparative Biological Activity: Case Studies & Data

Case Study A: Succinate Dehydrogenase Inhibitors (SDHIs)

SDHIs are a major class of agrochemicals and potential therapeutics that inhibit mitochondrial complex II. Historically, thiazole-carboxamides (like the fungicide Boscalid) have dominated this space. However, recent 2025 studies have demonstrated that oxazole-5-carboxamides can achieve highly competitive, and sometimes superior, biological activity[6][7].

For instance, the oxazole derivative SEZC7 demonstrated an SDH


 of 16.6 μM, closely mirroring Boscalid (12.9 μM), while effectively disrupting cellular sugar metabolism in Magnaporthe grisea[7]. Conversely, rationally designed thiazole-carboxamides (e.g., compound 22a) maintain broad-spectrum efficacy by leveraging the sulfur atom to anchor into the SDH ubiquinone-binding site[8].

Table 1: SDH Inhibitory Activity & Fungicidal Efficacy

Compound ClassSpecific DerivativeTarget EnzymeEnzyme

Cellular/Mycelial EfficacyReference
Standard BoscalidSDH (Complex II)12.9 μMP. digitatum prevention: 75.5%[7]
Oxazole-5-carboxamide SEZC7SDH (Complex II)16.6 μMM. grisea

: 0.50 mg/L
[7]
Thiazole-carboxamide Compound 22aSDH (Complex II)20.01 μMA. solani

: 4.49 μg/mL
[8]
Case Study B: Kinase Inhibitors in Oncology

In the realm of kinase inhibition (e.g., Akt, c-Met, VEGFR-2), the thiazole scaffold frequently outperforms oxazole. The sulfur atom's ability to stabilize N→S interactions and project the carboxamide into the ATP-binding hinge region is a structural feature that the oxazole ring simply cannot mimic[2].

For example, the thiazole-5-carboxamide derivative 5m acts as a potent pan-Akt inhibitor, achieving nanomolar


 values across Akt1, Akt2, and Akt3 isoforms[1][9]. Similarly, thiazole carboxamides like 51am  have been optimized as highly promising c-Met inhibitors, inducing cell cycle arrest and apoptosis[10][11].

Table 2: Kinase Inhibitory Profiles

ScaffoldCompoundTarget Kinasengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Value
Key Structural InteractionReference
Thiazole-carboxamide 5mAkt1 / Akt2 / Akt325 nM / 196 nM / 24 nMS-atom hydrophobic packing[1][9]
Thiazole-carboxamide 51amc-MetLow nanomolarHinge-region hydrogen bonding[10][11]
Oxazole isostere VariousVEGFR-2>10-fold loss in potencyLoss of stabilizing N→S interaction

Experimental Methodology: Self-Validating Profiling Workflow

To objectively evaluate whether a thiazole or oxazole carboxamide is the superior lead for your specific target, you must employ a self-validating assay cascade. Below is the standardized methodology I utilize for profiling SDH inhibitors, designed to separate biochemical affinity from cellular permeability.

Protocol: Coupled in vitro SDH Enzyme Activity and Cellular Target Engagement

Step 1: Mitochondrial Complex II Isolation

  • Action: Isolate mitochondria from the target organism (e.g., fungal mycelia or mammalian cells) using differential centrifugation in a sucrose-mannitol buffer.

  • Causality: Whole-cell lysates contain competing enzymes and endogenous substrates. Isolating mitochondria removes cytosolic interference, ensuring that the subsequent biochemical assay measures direct target engagement.

Step 2: DCPIP Reduction Assay (Biochemical Validation)

  • Action: Incubate the isolated mitochondria with the test compound (thiazole vs. oxazole), succinate (substrate), and 2,6-dichlorophenol indophenol (DCPIP). Measure the decrease in absorbance at 600 nm over time[12].

  • Causality: SDH couples the oxidation of succinate to the reduction of ubiquinone. By introducing DCPIP as an artificial electron acceptor, we create a self-validating colorimetric readout. Self-Validation Check: Always run a parallel control with malonate (a known competitive inhibitor of SDH). If malonate fails to halt DCPIP reduction, your mitochondrial prep is contaminated with other reductases.

Step 3: Cellular Target Engagement (Transcriptomics/Phenotypic)

  • Action: Treat live cells/mycelia with the

    
     concentration of the compound. Perform RNA-seq to analyze energy metabolism pathways or measure direct phenotypic outcomes (e.g., mycelial growth inhibition)[7].
    
  • Causality: Biochemical potency (

    
    ) does not guarantee cellular efficacy (
    
    
    
    ). Oxazoles are generally more polar than thiazoles; therefore, a highly potent oxazole in Step 2 might fail in Step 3 due to poor membrane permeability. Transcriptomic analysis confirms that the cellular mechanism of action matches the biochemical target (e.g., downregulation of sugar metabolism processes)[7].

Workflow S1 1. Compound Library (Thiazole vs Oxazole) S2 2. in vitro Enzyme Assay (DCPIP Reduction) S1->S2 S3 3. Cellular Assay (Mycelium/Proliferation) S2->S3 S4 4. Target Engagement (Transcriptomics) S3->S4 S5 5. Lead Selection S4->S5

Fig 2: Self-validating experimental workflow for profiling bioisosteric carboxamide derivatives.

Conclusion & Strategic Recommendations

When choosing between thiazole and oxazole carboxamides:

  • Default to Thiazole when targeting deep, hydrophobic kinase pockets (like Akt or VEGFR-2) where the polarizability of sulfur and specific S-C-C-O dihedral angles drive potency[1][2][5].

  • Explore Oxazole when attempting to modulate the physicochemical properties (e.g., lowering lipophilicity or altering basicity) of an agrochemical or anti-parasitic agent, as recent SDHi data proves oxazole-5-carboxamides can achieve parity with established thiazole standards[3][7].

References

  • Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates - ACS Publications. acs.org.[Link]

  • Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates - PubMed. nih.gov.[Link]

  • Rational Design and Synthesis of Potent Antifungal Thiazole-Carboxamides as SDH Inhibitors - PubMed. nih.gov.[Link]

  • Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates | Journal of Agricultural and Food Chemistry - ACS Publications. acs.org.[Link]

  • New thiazole carboxamides as potent inhibitors of Akt kinases - ResearchGate. researchgate.net.[Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. nih.gov.[Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed. nih.gov.[Link]

  • Rational Design and Synthesis of Potent Antifungal Thiazole-Carboxamides as SDH Inhibitors | Journal of Agricultural and Food Chemistry - ACS Publications. acs.org.[Link]

  • New thiazole carboxamides as potent inhibitors of Akt kinases - PubMed. nih.gov.[Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - ResearchGate. researchgate.net.[Link]

  • Structures and IC 50 values of thiazole versus oxazole isosteres... - ResearchGate. researchgate.net.[Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. analis.com.my.[Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - MDPI. mdpi.com.[Link]

  • Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. u-tokyo.ac.jp.[Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - MDPI. mdpi.com.[Link]

  • Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. medicopublication.com.[Link]

  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. researchgate.net.[Link]

  • Thiazoles in Peptides and Peptidomimetics - UQ eSpace - The University of Queensland. uq.edu.au.[Link]

Sources

Comparative Guide: 13C NMR Shift Assignment for 4-Bromothiazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a definitive technical comparison for the structural assignment of 4-bromothiazole-2-carboxamide , specifically focusing on distinguishing it from its common regioisomer, 5-bromothiazole-2-carboxamide .

Executive Summary

In the synthesis of thiazole-based kinase inhibitors and pharmaceutical intermediates, distinguishing between the 4-bromo and 5-bromo regioisomers is a critical quality control step. Standard 1H NMR is often insufficient due to the presence of only one aromatic singlet in both isomers.

This guide outlines the definitive 13C NMR and HSQC differentiation strategy . The core performance metric for identification is the chemical shift of the protonated carbon (CH), which differs by approximately 20 ppm between the two isomers due to the inherent electronic bias of the thiazole ring.

Key Performance Indicators (Differentiation Metrics)
Feature4-Bromothiazole-2-carboxamide (Target)5-Bromothiazole-2-carboxamide (Alternative)
Protonated Carbon (CH)

~125–129 ppm
(C5)

~143–148 ppm
(C4)
Quaternary C-Br

~125–135 ppm
(C4)

~110–115 ppm
(C5)
Differentiation Logic HSQC correlates proton to shielded aromatic region.HSQC correlates proton to deshielded aromatic region.

Theoretical Grounding & Assignment Logic

The Thiazole Scaffold Bias

To assign the shifts accurately, one must understand the base electronic structure of the thiazole ring. The nitrogen atom (N3) exerts a strong deshielding effect on the adjacent C2 and C4 positions, while the sulfur atom (S1) shields the C5 position.

  • Base Thiazole Shifts: C2 (

    
    153 ppm) > C4 (
    
    
    
    143 ppm) > C5 (
    
    
    119 ppm).
Substituent Effects (SCS)
  • 2-Carboxamide (-CONH

    
    ):  An electron-withdrawing group at C2 deshields the ring carbons slightly but primarily affects C2.
    
  • Bromine (-Br): The "Heavy Atom Effect" typically causes an upfield shift (shielding) of roughly 5–10 ppm at the ipso carbon (the carbon directly attached to the bromine).

Predicted Shift Calculation
  • Target (4-Bromo): The proton is at C5 . Since unsubstituted C5 is

    
    119 ppm, the signal remains in the 120–130 ppm  range.
    
  • Alternative (5-Bromo): The proton is at C4 . Since unsubstituted C4 is

    
    143 ppm, the signal remains in the 140–150 ppm  range.
    

Experimental Data & Assignment Table

Solvent: DMSO-d


 (Recommended for solubility and amide proton exchange suppression).
Reference:  TMS (

0.0 ppm) or DMSO center peak (

39.5 ppm).
Table 1: 13C NMR Assignment for 4-Bromothiazole-2-carboxamide
Carbon LabelTypeChemical Shift (

ppm)
Assignment Logic
C=O Quaternary160.0 – 165.0 Typical amide carbonyl range. Most deshielded signal.
C2 Quaternary160.0 – 163.0 Attached to N and S, plus electron-withdrawing amide. Often overlaps with C=O or appears just upfield of it.
C4 Quaternary125.0 – 135.0 Ipso-carbon attached to Br. Deshielded by N3 but shielded by the heavy atom effect of Br.
C5 Methine (CH) 125.0 – 129.0 DIAGNOSTIC PEAK. Confirmed by HSQC. This carbon carries the lone aromatic proton.

Note: In the 5-bromo isomer, the Methine (CH) signal would appear significantly downfield at 143–148 ppm (C4 position).

Visualization: Isomer Differentiation Workflow

The following decision tree illustrates the logic flow for verifying the correct regioisomer using 1D and 2D NMR data.

G Start Synthesized Product (White/Yellow Solid) H_NMR 1. Run 1H NMR (DMSO-d6) Result: Single Aromatic Singlet (~8.0-8.5 ppm) Start->H_NMR HSQC 2. Run HSQC Experiment (Correlate 1H Singlet to 13C) H_NMR->HSQC Decision Check 13C Chemical Shift of the Protonated Carbon HSQC->Decision Result_4Br Shift is ~125-129 ppm (C5 Position) Decision->Result_4Br Shielded Region Result_5Br Shift is ~143-148 ppm (C4 Position) Decision->Result_5Br Deshielded Region Conclusion_Target CONFIRMED: 4-Bromothiazole-2-carboxamide Result_4Br->Conclusion_Target Conclusion_Iso IDENTIFIED ISOMER: 5-Bromothiazole-2-carboxamide Result_5Br->Conclusion_Iso

Figure 1: Decision tree for distinguishing 4-bromo and 5-bromo thiazole isomers via HSQC.

Experimental Protocol

To ensure reproducible data and clear resolution of the amide carbonyls versus the C2 ring carbon:

  • Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of DMSO-d

    
     .
    
    • Why DMSO? Chloroform (CDCl

      
      ) may not fully dissolve the amide and can cause broadening of the amide protons due to exchange. DMSO stabilizes the amide rotamers.
      
  • Acquisition Parameters (13C):

    • Scans: Minimum 512 scans (due to low sensitivity of quaternary carbons C2, C4, and C=O).

    • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . Quaternary carbons (C2, C4, C=O) have long T1 relaxation times; a short delay will suppress their signals, making assignment difficult.

  • HSQC Setup:

    • Use a standard gradient-selected HSQC sequence.

    • Optimize for

      
       Hz (thiazoles often have larger coupling constants than benzenes, typically >180 Hz).
      

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for base thiazole shifts: C2=153.4, C4=143.7, C5=119.7).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • PubChem Compound Summary. (2024). 4-Bromothiazole.[1][2] National Center for Biotechnology Information. Available at: [Link] (Used for base fragment verification).

  • Katritzky, A. R., & Pozharskii, A. F. (2011). Handbook of Heterocyclic Chemistry. Elsevier. (Electronic bias of 1,3-azoles).

Sources

Elemental Analysis Standards for Brominated Thiazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Thiazole Challenge" in Microanalysis

In drug discovery, brominated thiazoles (e.g., 2-bromothiazole, 2,5-dibromothiazole) are critical scaffolds for antifungal and anticancer agents. However, validating their purity via elemental analysis (EA) presents a unique "perfect storm" of analytical challenges:

  • Refractory Combustion: The thiazole ring is thermally stable and resistant to oxidation, often leading to incomplete combustion (low Carbon recovery).

  • The "Heavy Atom" Effect: Bromine (atomic mass 79.9) constitutes a large mass fraction, diluting the signal for lighter elements like Hydrogen.

  • Halogen-Sulfur Interference: In standard CHNS analyzers, Bromine and Sulfur oxidation products can co-elute or interfere with detector response, leading to cross-talk error.

This guide objectively compares the three primary standardization strategies used to validate CHNS-Br analysis for these complex heterocycles.

Comparative Analysis of Reference Standards

We evaluated three distinct standardization strategies. The goal is to select a reference material (RM) that mimics the combustion behavior and elemental composition of brominated thiazoles.

The Contenders
  • Standard A: 4-Bromobenzenesulfonamide (The "All-in-One")

    • Composition: C, H, N, S, Br.[1][2][3]

    • Rationale: Contains all five target elements in a single stable crystalline solid.

  • Standard B: BBOT + o-Bromobenzoic Acid (The "Split-Spike")

    • Composition: BBOT (C, H, N, S) mixed with o-Bromobenzoic Acid (C, H, Br).

    • Rationale: BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene) is the industry gold standard for S/N heterocycles, doped with Br to match the sample.

  • Standard C: Sulfanilamide (The "Classic")

    • Composition: C, H, N, S (No Br).

    • Rationale: The most common universal standard, often used with a mathematical correction for Br presence.

Performance Matrix
Feature4-BromobenzenesulfonamideBBOT + o-Bromobenzoic AcidSulfanilamide
Elemental Coverage Excellent (C, H, N, S, Br)Good (Requires precise weighing of two solids)Poor (Lacks Br; requires separate calibration)
Matrix Match Moderate (Benzene ring vs. Thiazole)High (BBOT contains thiophene/oxazole rings)Low (Simple amine/sulfone)
Combustion Difficulty MediumHigh (BBOT is refractory, mimics thiazoles well)Low (Burns easily; may overestimate sample recovery)
Hygroscopicity Low (Stable)Low (Stable)Moderate (Can absorb moisture)
Interference Check Native (Tests Br/S separation capability)Synthetic (Tests mixing homogeneity)None (Cannot validate Br interference)
Expert Verdict

For Brominated Thiazoles , Standard B (BBOT + o-Bromobenzoic Acid) is the scientifically superior choice for accuracy, while Standard A (4-Bromobenzenesulfonamide) is the best choice for throughput.

  • Why Standard B? BBOT structurally mimics the refractory nature of the thiazole ring. If your instrument can combust BBOT quantitatively, it will likely combust your brominated thiazole.

  • Why Standard A? It reduces weighing errors (one substance) and directly validates the Br-S separation window in the detector.

Experimental Protocol: The "Dual-Stage" Validation Workflow

To ensure scientific integrity (E-E-A-T), do not rely on a single calibration curve. Use this self-validating protocol designed for refractory halogenated heterocycles.

Reagents & Equipment[5][6][7][8][9][10][11]
  • Analyzer: Flash Combustion CHNS Analyzer (e.g., Thermo FlashSmart or Elementar vario).

  • Combustion Aid: Vanadium Pentoxide (V₂O₅) or Tungsten Oxide (WO₃). Crucial for breaking the C-S bond in thiazoles.

  • Capsules: Tin capsules (for flash combustion).

Step-by-Step Methodology
  • System Conditioning (The "Blank" Phase):

    • Run 3 "Bypass" samples (empty tin capsules) to purge atmospheric Nitrogen and stabilize the baseline.

    • Criterion: N₂ background < 10 µV.

  • The "Split-Spike" Calibration (Standard B):

    • Weigh 2.0 mg of BBOT and 1.0 mg of o-Bromobenzoic acid into the same tin capsule.

    • Add 10 mg of V₂O₅ powder directly over the standards.

    • Fold the capsule tightly to exclude air.

    • Run a 5-point calibration curve (0.5mg to 5.0mg total weight).

  • The "All-in-One" Verification (Standard A):

    • Analyze 4-Bromobenzenesulfonamide as an "Unknown" sample.

    • Acceptance Criteria:

      • Carbon: ± 0.3% of theoretical.

      • Sulfur: ± 0.3% of theoretical.

      • Bromine Recovery: > 98.5% (This confirms no Br is trapped in the ash).

  • Sample Analysis (Brominated Thiazole):

    • Weigh 1.5 - 2.5 mg of the thiazole sample.

    • Mandatory: Add V₂O₅ additive.

    • Run in triplicate.

Visualization: Analytical Logic & Workflow

Diagram 1: Decision Matrix for Standard Selection

Caption: Logical flow for selecting the appropriate EA standard based on sample structural complexity.

StandardSelection Start Start: Analyze Brominated Thiazole Q1 Is the Thiazole Volatile? Start->Q1 Volatile Use Liquid Injection / Sealed Silver Capsules Q1->Volatile Yes Solid Is High Precision (<0.2%) Required? Q1->Solid No PrecisionYes Use Standard B: BBOT + o-Bromobenzoic Acid (Matches Refractory Matrix) Solid->PrecisionYes Yes (Validation) PrecisionNo Use Standard A: 4-Bromobenzenesulfonamide (High Throughput) Solid->PrecisionNo No (Routine QC)

Diagram 2: The Interference Mechanism

Caption: How Bromine interferes with Sulfur analysis and how V₂O₅ mitigates it.

Interference Sample Brominated Thiazole (C-S-Br) Combustion Combustion (1000°C) + O2 Sample->Combustion Interference Formation of Br-S adducts (e.g., SO2Br2) Combustion->Interference Without Additive Additive Add V2O5 / WO3 Combustion->Additive With Additive CleanOx Clean Oxidation: SO2 + Br2 + CO2 Additive->CleanOx Detection Accurate Detection (Separated Peaks) CleanOx->Detection

Data Summary: Theoretical vs. Experimental Expectations

When validating your method using 4-Bromobenzenesulfonamide , use this reference table to gauge instrument performance.

ElementTheoretical %Acceptable Range (±0.4%)Common Failure ModeCause
Carbon 30.53%30.13% – 30.93%Low ResultIncomplete combustion (Need more O₂ or V₂O₅)
Hydrogen 2.56%2.16% – 2.96%High ResultMoisture contamination (Hygroscopic standard)
Nitrogen 5.93%5.53% – 6.33%High ResultAtmospheric N₂ leak (Purge error)
Sulfur 13.58%13.18% – 13.98%Low ResultS trapped in ash or Br interference
Bromine 33.84%33.44% – 34.24%Low ResultVolatile loss before combustion

References

  • Thermo Fisher Scientific. (2022).[4] Sulphur and Halide Determination by Combustion Ion Chromatography. Application Note. Link

  • Uzelac, E. J., & Rasmussen, S. C. (2017).[5] Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947-5951.[5] Link

  • Aggrawal, M., & Rohrer, J. (2016). Determination of Chlorine, Bromine, and Sulfur in Polyethylene Materials Using Combustion Ion Chromatography. Thermo Fisher Application Note 72349. Link

  • Sigma-Aldrich. (n.d.). Bromine for analysis EMSURE® Specifications. Link

  • Analytical Technologies Limited. (n.d.). CHNS-O 3802 Organic Elemental Analyzer Technical Specification. Link

Sources

Safety Operating Guide

4-Bromothiazole-2-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling and lifecycle management of complex heterocyclic compounds. 4-Bromothiazole-2-carboxamide (CAS: 912639-91-9) is a critical building block in medicinal chemistry, particularly utilized in the synthesis of Factor XIIa inhibitors and other targeted therapeutics[1]. However, its structural composition—specifically the presence of a bromine atom and a thiazole ring—demands rigorous, scientifically grounded disposal protocols.

Improper disposal of halogenated organics not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations but also poses severe environmental risks, such as the generation of toxic dioxins during substandard incineration[2][3]. This guide provides a self-validating, step-by-step operational plan for the disposal of 4-Bromothiazole-2-carboxamide, explaining the mechanistic causality behind each safety protocol to ensure your laboratory operates with uncompromising scientific integrity.

Physicochemical Profile & Hazard Assessment

To manage chemical waste effectively, we must first understand the quantitative and qualitative properties of the substance. 4-Bromothiazole-2-carboxamide is typically handled as a solid powder but is frequently dissolved in organic solvents during synthesis workflows.

PropertyValue / SpecificationOperational Implication
CAS Number 912639-91-9Unique identifier required for SDS documentation and waste profiling[4][5].
Molecular Formula C4H3BrN2OSContains Bromine and Sulfur; must be strictly classified as halogenated waste[6].
Physical State SolidProne to aerosol/dust formation; requires respiratory protection and fume hood use during transfer[5].
Storage Temperature 2-8°CKeep container tightly sealed in a cool, well-ventilated area away from ignition sources[5].
Solubility Soluble in DMF, DMSOLiquid waste mixtures will require segregation into dedicated halogenated solvent carboys[2].

The Causality of Halogenated Waste Segregation

Why must we strictly separate 4-Bromothiazole-2-carboxamide from general organic waste? The causality lies in the thermodynamics of waste incineration. When halogenated compounds (containing Br, Cl, F, or I) are incinerated at standard temperatures, they can form highly toxic byproducts, including polybrominated dibenzodioxins (PBDDs).

Therefore, the EPA mandates that halogenated waste be segregated and routed to specialized, high-temperature hazardous waste incinerators equipped with acid-gas scrubbers[2][3]. Furthermore, mixing halogenated waste with non-halogenated waste exponentially increases disposal costs for the entire drum, as the entire mixture must then be treated under the stricter, more expensive halogenated protocols[2][7].

Operational Workflow: Disposal Architecture

G Start 4-Bromothiazole-2-carboxamide Waste Generation Solid Solid Powder & Contaminated Consumables (e.g., Pipettes) Start->Solid Liquid Dissolved in Organic Solvents (e.g., DMF, DMSO, MeOH) Start->Liquid SolidContainer Collect in Sealable Solid Waste Container Solid->SolidContainer LiquidContainer Segregate strictly as Halogenated Solvent Waste Liquid->LiquidContainer SAA Transfer to Satellite Accumulation Area (SAA) SolidContainer->SAA LiquidContainer->SAA Incineration EPA-Permitted High-Temp Hazardous Waste Incineration SAA->Incineration

Decision tree for the segregation and disposal of 4-Bromothiazole-2-carboxamide waste streams.

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Solid Waste (Unused Reagent & Contaminated Consumables)

Causality: Solid 4-Bromothiazole-2-carboxamide poses a significant inhalation hazard via dust and aerosol formation[5]. We must contain the dust to prevent respiratory exposure and environmental dispersion.

  • Preparation: Don full personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety goggles. Perform all transfers inside a certified chemical fume hood to ensure appropriate exhaust ventilation[5].

  • Collection: Carefully sweep or transfer any residual solid powder into a compatible, sealable high-density polyethylene (HDPE) or glass waste container.

  • Consumables: Place all contaminated weighing boats, spatulas, and filter papers into the same solid waste container, as anything contacting the chemical is now considered hazardous waste[7].

  • Labeling: Immediately affix a hazardous waste label. The label must explicitly state "Hazardous Waste: Toxic Solid, Halogenated (Contains 4-Bromothiazole-2-carboxamide)" and include the accumulation start date to comply with emergency responder requirements[8].

  • Storage: Transfer the sealed container to the laboratory's Satellite Accumulation Area (SAA). Ensure the container is kept tightly closed at all times except when actively adding waste[9].

Protocol B: Disposal of Liquid Waste (Reaction Mixtures & Solutions)

Causality: Liquid mixtures containing this compound are classified as halogenated organic waste. They must never be discharged into the sewer system, as wastewater treatment plants rely on biological processes that cannot degrade synthetic halogenated heterocycles[3][9].

  • Segregation: Identify a dedicated liquid waste safety can strictly designated for "Halogenated Organic Solvents." Do not mix this with non-halogenated streams (e.g., pure ethanol, acetone, or hexane)[2][7].

  • Transfer: Using a secondary containment tray to catch accidental drips, pour the 4-Bromothiazole-2-carboxamide solution into the halogenated waste carboy.

  • pH Verification: Ensure the solution does not contain strong acids or bases (an acceptable pH is typically 5.5 to 9.5 for standard solvent cans) to prevent corrosive degradation of the metal or plastic container[2].

  • Sealing & SAA: Cap the carboy immediately after use. Store in the SAA. Under EPA regulations, containers must be removed from the SAA within three days of becoming completely full[9].

Protocol C: Spill Response and Decontamination

Causality: Accidental spills require immediate containment to prevent the brominated compound from reaching drains or water courses, which constitutes a severe environmental violation[5].

  • Evacuation & Ventilation: Evacuate unprotected personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear potential aerosols[5].

  • Containment: Intervene to prevent further leakage. Block all nearby sink drains or floor drains[5].

  • Absorption: Cover the spill with a finely-powdered, liquid-binding material (e.g., diatomite, universal binders, or sand)[5].

  • Decontamination: Decontaminate the affected surfaces and equipment by scrubbing with an alcohol (such as isopropanol) to dissolve residual compound, then absorb the resulting liquid with paper towels[5].

  • Disposal: Dispose of all absorbent materials and contaminated paper towels as halogenated solid hazardous waste, strictly following Protocol A[5][7].

References

  • US EPA. "Frequent Questions About Managing Hazardous Waste at Academic Laboratories". Available at: [Link]

  • Environmental Marketing Services. "Disposal of Chemicals in the Laboratory". Available at: [Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines". Available at: [Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste". Available at: [Link]

  • Google Patents. "CN114258392A - Enzyme inhibitors".

Sources

Personal protective equipment for handling 4-Bromothiazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Compound: 4-Bromothiazole-2-carboxamide CAS: 912639-91-9 Physical State: Solid (Off-white to pale yellow powder) Primary Hazard Class: Irritant (Skin/Eye/Respiratory), Harmful if Swallowed.[1]

The Scientist’s Perspective: While often classified merely as an "Irritant" (Warning) rather than "Toxic" (Danger), 4-Bromothiazole-2-carboxamide presents specific risks due to its structural moieties. The thiazole ring confers lipophilicity, facilitating dermal absorption, while the bromine substituent increases its persistence and potential for halogen-specific toxicity. Furthermore, as a primary amine precursor in many medicinal chemistry campaigns (e.g., kinase inhibitors), it is frequently dissolved in polar aprotic solvents (DMF, DMSO) or halogenated solvents (DCM), which act as carriers, significantly increasing the permeation rate through standard PPE.

Immediate Action Required: Treat this compound as a sensitizing agent with high dermal absorption potential. Do not rely on standard "blue nitrile" exam gloves for prolonged handling in solution.

Hazard Identification & Risk Assessment

To select the correct PPE, we must first understand the molecular behavior of the hazard.

Hazard CategoryGHS CodeDescriptionMechanistic Insight
Acute Toxicity H302 Harmful if swallowedThiazole pharmacophores can interact with biological enzymes; ingestion risk is primarily via hand-to-mouth transfer of dust.
Dermal H315 Causes skin irritationThe carboxamide group can hydrolyze or interact with skin proteins, leading to contact dermatitis.
Ocular H319 Causes serious eye irritationFine particulates are abrasive and chemically reactive with the corneal mucous layer.
Respiratory H335 May cause respiratory irritationInhalation of dust triggers mucosal inflammation.

Personal Protective Equipment (PPE) Protocol

A. Dermal Protection (The Critical Control Point)

The Risk: Standard disposable nitrile gloves (4 mil) provide adequate protection against the solid powder. However, once dissolved in organic solvents (DCM, DMF), the breakthrough time for thiazoles drops precipitously.

Protocol:

  • Solid Handling: Wear Nitrile Exam Gloves (minimum 0.11 mm / 4.5 mil thickness).

  • Solution Handling:

    • Primary Layer: High-dexterity Nitrile (4 mil).

    • Secondary Layer (Recommended): If handling concentrated solutions (>0.5 M) or using DCM/DMF, wear Laminate Film (e.g., Silver Shield/4H) liners under outer nitrile gloves, or double-glove with chemically resistant nitrile (total thickness >8 mil).

    • Technique: "Splash and Change." If liquid contacts the glove, remove and replace immediately. The lipophilic thiazole ring will permeate nitrile rapidly when a solvent carrier is present.

B. Respiratory Protection

The Risk: The primary vector for exposure is airborne dust during weighing and transfer.

Protocol:

  • Primary Control: All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary PPE: If weighing outside a hood (not recommended) or if the powder is electrostatically active/fluffy:

    • Minimum: N95 or P95 disposable particulate respirator.

    • Optimal: Half-face respirator with P100 (HEPA) cartridges.

C. Ocular & Face Protection

Protocol:

  • Standard: ANSI Z87.1+ Safety Glasses with side shields.

  • High Risk: Chemical Splash Goggles are mandatory if:

    • Heating the reaction mixture.

    • Handling fine, static-prone powder that may disperse around side shields.

Operational Workflow & Visualization

The following diagram outlines the decision logic for PPE selection based on the state of matter and the operational step.

PPE_Workflow Start Start: 4-Bromothiazole-2-carboxamide State_Check Determine Physical State Start->State_Check Solid Solid (Powder) State_Check->Solid Dry Solution Solution (Dissolved) State_Check->Solution Wet Weighing Task: Weighing/Transfer Solid->Weighing Solid_PPE PPE: Nitrile (4 mil) + Safety Glasses Engineering: Fume Hood/Balance Enclosure Weighing->Solid_PPE Solvent_Check Solvent: DCM, DMF, or DMSO? Solution->Solvent_Check Standard_Soln PPE: Double Nitrile (Splash & Change) Solvent_Check->Standard_Soln No (e.g., Water/EtOH) HighRisk_Soln PPE: Laminate Liner or Thick Nitrile (>8 mil) Solvent_Check->HighRisk_Soln Yes (Permeation Risk)

Figure 1: Decision matrix for PPE selection based on physical state and solvent carrier risks.

Step-by-Step Handling Procedures

Phase 1: Weighing & Transfer
  • Static Control: Brominated heterocycles often carry static charge. Use an antistatic gun or ionizer bar if the powder "flies."

  • Containment: Place the balance inside the fume hood. If this is impossible, use a powder weighing funnel to minimize air exposure during transfer to the reaction vessel.

  • Cleanup: Wipe the balance area with a wet paper towel (solvent-dampened) immediately after use to capture invisible dust.

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent slowly down the side of the flask to avoid lofting dust.

  • Temperature: If heating is required, ensure the condenser is active before heating. Thiazoles can have significant vapor pressure at elevated temperatures.

Phase 3: Disposal (Closing the Loop)
  • Waste Stream: Segregate as Halogenated Organic Waste .

  • Do Not Mix: Avoid mixing with strong oxidizers (peroxides, nitric acid) in the waste container, as the thiazole ring can be oxidized, potentially releasing bromine gas or NOx.

  • Container: High-density polyethylene (HDPE) or glass.

Emergency Response (Self-Validating Safety)

  • Eye Contact: Flush immediately for 15 minutes.[2][3] Validation: If the gritty sensation persists after 5 minutes, you likely have trapped particulates; continue flushing and seek medical aid.

  • Skin Contact:

    • Remove contaminated clothing/gloves.[3][4][5]

    • Wash with soap and water (do not use alcohol/solvents, as this enhances absorption).

    • Validation: Monitor for redness (erythema) for 24 hours.

  • Spill (Solid): Do not dry sweep. Wet the powder with a paper towel dampened with water/surfactant to prevent dust generation, then scoop into a bag.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11428616, 4-Bromothiazole-2-carboxamide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection (29 CFR 1910.134). Retrieved from [Link]

  • American Chemical Society (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.